GN44028
描述
Structure
3D Structure
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-2-4-13-11(3-1)9-14-17(13)20-21-18(14)19-12-5-6-15-16(10-12)23-8-7-22-15/h1-6,10H,7-9H2,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZKSZVSWAAUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NNC4=C3CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Mechanism of GN44028: A Potent Inhibitor of HIF-1α Transcriptional Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
GN44028 is a small molecule inhibitor that has demonstrated significant potential in preclinical cancer models through its targeted disruption of the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on HIF-1α transcriptional activity, downstream target gene expression, and cellular and in vivo anti-tumorigenic properties. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. Visual diagrams of the relevant signaling pathways and experimental workflows are included to offer a clear and concise understanding of the compound's function.
Introduction to this compound
This compound is an indenopyrazole-based compound identified as a potent and specific inhibitor of HIF-1α transcriptional activity.[1][2][3] Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α plays a central role in tumor adaptation and progression by regulating genes involved in angiogenesis, glucose metabolism, and cell survival.[4][5] By targeting this critical pathway, this compound presents a promising strategy for cancer therapy.
Core Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the transcriptional activity of HIF-1α.[1][2] Notably, this inhibition is achieved without affecting several upstream events in the HIF-1α signaling cascade. Specifically, this compound does not suppress:
This specific mode of action suggests that this compound acts downstream of HIF-1α protein stabilization and nuclear translocation, likely by interfering with the interaction of the HIF-1α/HIF-1β heterodimer with transcriptional co-activators or the DNA hypoxia response elements (HREs) of its target genes. One of its key downstream effects is the reduction of vascular endothelial growth factor (VEGF) levels, a critical pro-angiogenic factor.[1]
Quantitative Biological Activity
The potency and efficacy of this compound have been quantified in various in vitro and in vivo models.
| Parameter | Cell Line/Model | Value | Reference |
| HIF-1α Transcriptional Activity IC50 | HeLa (cervical cancer) | 14 nM | [1][2][3] |
| Cytotoxicity IC50 | HCT116 (colorectal cancer) | 2.1 µM | [1] |
| HeLa (cervical cancer) | 2.1 µM | [1] | |
| HepG2 (hepatic cancer) | 3.7 µM | [1] | |
| PC3 (prostate cancer) | 25.4 µM | [1] | |
| In Vivo Efficacy | CT26 (murine colon cancer model) | Decreased tumor volume and lung metastases, increased survival at 5 mg/kg (twice weekly) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
HIF-1α Reporter Gene Assay
This assay is fundamental to determining the inhibitory effect of this compound on HIF-1α transcriptional activity.
-
Cell Line: HeLa cells are commonly used.
-
Protocol:
-
Cells are transiently co-transfected with a reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of the hypoxia response element (HRE) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Following transfection, cells are treated with varying concentrations of this compound.
-
Cells are then incubated under hypoxic conditions (e.g., 1% O2) for a specified period (e.g., 16-24 hours).
-
Cell lysates are collected, and luciferase activity is measured using a luminometer.
-
The ratio of HRE-driven luciferase to control luciferase activity is calculated and normalized to untreated controls to determine the IC50 value.
-
Cytotoxicity Assay
This assay measures the effect of this compound on the viability of cancer cell lines.
-
Method: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-based assay.
-
Protocol:
-
Cancer cells (e.g., HCT116, HeLa, HepG2, PC3) are seeded in 96-well plates.
-
After cell attachment, they are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).
-
The MTT or WST reagent is added to the wells, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan is solubilized, and the absorbance is read on a microplate reader at the appropriate wavelength.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 is calculated.
-
Western Blot for VEGF Expression
This experiment is used to confirm the downstream effect of this compound on a key HIF-1α target gene.
-
Cell Line: HeLa cells are a suitable model.
-
Protocol:
-
HeLa cells are treated with this compound at various concentrations (e.g., 0.1 and 1 µM).
-
The cells are then exposed to hypoxic conditions to induce HIF-1α activity.
-
Cell lysates are prepared, and total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for VEGF.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate, and the band intensity is quantified and normalized to a loading control (e.g., β-actin).
-
Signaling Pathways and Visualizations
The following diagrams illustrate the HIF-1α signaling pathway and the proposed mechanism of action for this compound.
In Vivo Studies and Therapeutic Potential
In a CT26 murine colon cancer model, this compound administered at 5 mg/kg twice weekly demonstrated significant anti-tumor activity.[1] It not only reduced the primary tumor volume but also decreased the number of lung metastases, leading to an increased survival percentage.[1] This was observed both when this compound was used as a single agent and in combination with the chemotherapeutic agent 5-fluorouracil.[1] Furthermore, research has shown that this compound can abrogate TGF-β-induced colony formation in HCT116 cells, highlighting its potential to interfere with signaling cross-talk within the tumor microenvironment.[3][6] Specifically, this compound can weaken the tumor-initiating capability enhanced by tumor-associated macrophage-derived TGF-β, which promotes colorectal cancer progression through HIF1-TRIB3 signaling.[6]
Conclusion
This compound is a potent and selective inhibitor of HIF-1α transcriptional activity. Its distinct mechanism of action, which targets the downstream function of the HIF-1 complex without affecting its formation, makes it a valuable tool for studying HIF-1 biology and a promising candidate for further development as an anti-cancer therapeutic. The in vitro and in vivo data strongly support its potential to inhibit tumor growth and metastasis. Future research should focus on elucidating the precise molecular interactions of this compound with the HIF-1 transcriptional machinery and further evaluating its efficacy and safety in a broader range of cancer models.
References
- 1. caymanchem.com [caymanchem.com]
- 2. GN 44028 | HIF Inhibitors: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel inhibitor of hypoxia-inducible factor-1α P3155 also modulates PI3K pathway and inhibits growth of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor‐associated macrophage‐derived transforming growth factor‐β promotes colorectal cancer progression through HIF1‐TRIB3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Target of GN44028: An In-Depth Technical Guide
Abstract
GN44028 is a potent and selective small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activity. This document provides a comprehensive technical overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on its biological activity are presented, along with detailed protocols for key assays. Signaling pathways and experimental workflows are visualized to provide a clear understanding for researchers, scientists, and drug development professionals.
Introduction
Hypoxia, a condition of low oxygen availability, is a hallmark of the tumor microenvironment and is associated with cancer progression, metastasis, and resistance to therapy.[1] The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1).[1] HIF-1 is a heterodimeric protein composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β), also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][2] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.[1][2]
Given its critical role in tumor progression, HIF-1α is a compelling target for anticancer drug development.[1] this compound, an indenopyrazole derivative, has emerged as a potent inhibitor of HIF-1α.[3] This guide details the cellular and molecular interactions of this compound, providing a foundational resource for its further investigation and potential therapeutic application.
Cellular Target and Mechanism of Action
The primary cellular target of this compound is the transcriptional activity of HIF-1α .[3][4] this compound potently inhibits the hypoxia-induced transcriptional activation of HIF-1α target genes with a half-maximal inhibitory concentration (IC50) of 14 nM.[4][5][6][7]
A key feature of this compound's mechanism of action is its specificity. It does not affect:
This indicates that this compound acts downstream of HIF-1α protein stabilization and its subsequent partnership with HIF-1β. The precise molecular interaction that inhibits the transcriptional complex's activity is an area of ongoing research, but it is proposed to affect the transcriptional pathway induced by the HIF-1α/HIF-1β heterodimer.[3]
Signaling Pathway
The following diagram illustrates the canonical HIF-1α signaling pathway and the point of intervention by this compound.
Quantitative Data
The biological activity of this compound has been quantified in various assays, summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line | Value | Reference(s) |
| IC50 (HIF-1α Transcriptional Activity) | HeLa | 14 nM | [4][5][6][7] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HCT116 | Colorectal Cancer | 2.1 | [6] |
| HeLa | Cervical Cancer | 2.1 | [6] |
| HepG2 | Hepatoma | 3.7 | [6] |
| PC-3 | Prostate Cancer | 25.4 | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the cellular target and mechanism of action of this compound.
HIF-1α Transcriptional Activity Assay (Dual-Luciferase Reporter Assay)
This assay quantifies the ability of this compound to inhibit the transcriptional activity of HIF-1α.
-
Principle: Cells are co-transfected with two plasmids. The first is a reporter plasmid containing a firefly luciferase gene downstream of a promoter with multiple copies of the Hypoxia Response Element (HRE). The second is a control plasmid containing a Renilla luciferase gene under a constitutive promoter. Under hypoxic conditions, the HIF-1 complex binds to the HRE and drives firefly luciferase expression. The Renilla luciferase serves as an internal control for transfection efficiency and cell viability.
-
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the HRE-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Hypoxic Induction: Incubate the plate under hypoxic conditions (e.g., 1% O2, 5% CO2, 94% N2) for 16-24 hours. A parallel plate should be maintained under normoxic conditions.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase assay reagent kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle-treated hypoxic control. Determine the IC50 value by fitting the data to a dose-response curve.
-
HIF-1α Protein Accumulation Assay (Western Blot)
This assay determines if this compound affects the stabilization of HIF-1α protein under hypoxic conditions.
-
Principle: Western blotting is used to detect the levels of HIF-1α protein in cell lysates. Since HIF-1α is rapidly degraded under normoxia, special care must be taken during sample preparation.
-
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HeLa) and treat with this compound or vehicle.
-
Hypoxic Exposure: Expose cells to hypoxic conditions for 4-6 hours.
-
Cell Lysis: Immediately lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. To further stabilize HIF-1α, lysis can be performed in a hypoxia chamber.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Strip and re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
HIF-1α/HIF-1β Heterodimerization Assay (Co-Immunoprecipitation)
This assay investigates whether this compound disrupts the interaction between HIF-1α and HIF-1β.
-
Principle: Co-immunoprecipitation (Co-IP) is used to pull down a protein complex from a cell lysate using an antibody specific to one of the proteins in the complex. The presence of other proteins in the complex is then detected by Western blotting.
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound under hypoxic conditions. Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against HIF-1α or HIF-1β overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both HIF-1α and HIF-1β.
-
VEGF mRNA Expression Assay (RT-qPCR)
This assay measures the effect of this compound on the expression of a key HIF-1α target gene, Vascular Endothelial Growth Factor (VEGF).
-
Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to quantify the amount of specific mRNA in a sample.
-
Protocol:
-
Cell Treatment: Treat cells with this compound under hypoxic conditions for a specified time (e.g., 4 hours).
-
RNA Extraction: Extract total RNA from the cells using a suitable kit or method (e.g., TRIzol).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using primers specific for VEGF and a reference gene (e.g., GAPDH or β-actin) and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of VEGF mRNA normalized to the reference gene using the ΔΔCt method.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of this compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
-
Conclusion
This compound is a highly potent and specific inhibitor of HIF-1α transcriptional activity. Its mechanism of action, which is downstream of HIF-1α protein stabilization and dimerization, distinguishes it from other classes of HIF inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound as a tool to study the downstream consequences of HIF-1α signaling or to explore its therapeutic potential in cancer and other hypoxia-driven diseases. Further investigation into the precise molecular binding partner of this compound within the HIF-1 transcriptional machinery will be crucial for a complete understanding of its mode of action and for the development of next-generation HIF-1 inhibitors.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the GN44028 HIF-1α Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of GN44028, a potent and selective inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. It details the compound's mechanism of action, presents quantitative data on its activity, and provides detailed experimental protocols for studying its effects.
Core Concepts: The HIF-1α Signaling Pathway and this compound's Point of Intervention
Under normoxic (normal oxygen) conditions, the HIF-1α protein is continuously synthesized and rapidly degraded. Prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α, allowing the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target it for proteasomal degradation.
In hypoxic (low oxygen) environments, characteristic of solid tumors, PHD activity is inhibited. This leads to the stabilization and accumulation of HIF-1α in the cytoplasm. Stabilized HIF-1α translocates to the nucleus and forms a heterodimer with the constitutively expressed HIF-1β (also known as ARNT). This HIF-1α/HIF-1β complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. The recruitment of co-activators, such as p300/CBP, initiates the transcription of genes involved in crucial cancer progression processes, including angiogenesis, metabolic reprogramming, and cell survival.[1][2]
This compound is a novel small molecule inhibitor that disrupts this pathway. Its mechanism of action is unique in that it inhibits the transcriptional activity of the HIF-1α/HIF-1β complex without preventing the accumulation of HIF-1α protein or its heterodimerization with HIF-1β.[3] This suggests that this compound likely interferes with the interaction between the HIF-1 complex and its transcriptional co-activators or other essential components of the transcriptional machinery.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and cytotoxic effects across different cancer cell lines.
Table 1: Inhibitory Activity of this compound on HIF-1α Transcriptional Activity
| Parameter | Cell Line | Value | Reference |
| IC50 | HeLa | 14 nM | [3][4] |
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| HCT116 (colorectal) | 2.1 | |
| HepG2 (hepatic) | 3.7 | |
| HeLa (cervical) | 2.1 | |
| PC3 (prostate) | 25.4 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and the HIF-1α signaling pathway. These protocols are based on the methodologies described in the primary literature and general laboratory practices.
Cell Culture
-
Cell Lines: HeLa (human cervical cancer), HCT116 (human colorectal carcinoma), and HepG2 (human hepatocellular carcinoma) cells are commonly used.
-
Growth Medium:
-
HeLa and HepG2 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM).
-
HCT116 cells are cultured in McCoy's 5A Medium.
-
-
Supplements: All media should be supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be passaged when they reach 70-90% confluency. This is typically done by washing with PBS, detaching with a 0.25% Trypsin-EDTA solution, and reseeding in fresh medium at an appropriate split ratio (e.g., 1:5).
Hypoxia Induction
To study the effects of this compound on the HIF-1α pathway, hypoxic conditions must be induced in cell cultures. This can be achieved by:
-
Hypoxia Chamber: Placing cell culture plates in a modular incubator chamber flushed with a gas mixture of 1% O2, 5% CO2, and 94% N2 for the desired duration (e.g., 12-24 hours).
-
Chemical Induction: Treating cells with a hypoxia-mimicking agent such as cobalt chloride (CoCl2) at a concentration of 100-150 µM for 4-8 hours.
HIF-1α Reporter Gene Assay (Luciferase Assay)
This assay is used to quantify the transcriptional activity of HIF-1.
-
Principle: Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE). When HIF-1 is active, it binds to the HREs and drives the expression of luciferase.
-
Procedure:
-
Seed HeLa cells in a 96-well plate.
-
Transfect the cells with an HRE-luciferase reporter plasmid (e.g., pGL4.42[luc2P/HRE/Hygro]) using a suitable transfection reagent. A co-transfection with a plasmid expressing Renilla luciferase can be used for normalization.
-
After transfection, allow the cells to recover for 24 hours.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour) before inducing hypoxia.
-
Induce hypoxia for 12-18 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Western Blot Analysis for HIF-1α Protein Accumulation
This technique is used to determine if a compound affects the levels of HIF-1α protein.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific to HIF-1α.
-
Procedure:
-
Culture and treat cells with this compound and induce hypoxia as described above.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors. It is critical to keep samples on ice to prevent HIF-1α degradation.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. An antibody against a housekeeping protein like β-actin or GAPDH should be used as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis of VEGF mRNA Expression (Quantitative RT-PCR)
Vascular Endothelial Growth Factor (VEGF) is a key downstream target of HIF-1α. Measuring its mRNA levels can indicate the effect of an inhibitor on HIF-1α transcriptional activity.
-
Principle: RNA is extracted from cells, reverse-transcribed into cDNA, and then the relative amount of VEGF cDNA is quantified using real-time PCR.
-
Procedure:
-
Culture, treat, and induce hypoxia in cells as previously described.
-
Extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for VEGF and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in VEGF mRNA expression.
-
Visualizations
The following diagrams illustrate the HIF-1α signaling pathway and the experimental workflow for evaluating HIF-1α inhibitors.
Caption: The HIF-1α signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing HIF-1α inhibitors like this compound.
References
- 1. Discovery of Indenopyrazoles as a New Class of Hypoxia Inducible Factor (HIF)-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Indenopyrazoles as a New Class of Hypoxia Inducible Factor (HIF)-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia-Sensitive Reporter System for High-Throughput Screening [jstage.jst.go.jp]
biological activity of GN44028
An In-depth Technical Guide on the Biological Activity of GN44028
This technical guide provides a comprehensive overview of the , a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's mechanism of action, summarizes quantitative data from various studies, outlines key experimental protocols, and visualizes the relevant biological pathways.
Core Mechanism of Action
This compound is a potent, orally active small molecule inhibitor of HIF-1α.[1] Its primary mechanism involves the suppression of the transcriptional activity of HIF-1α.[2] Notably, this compound's inhibitory action is specific; it does not affect HIF-1α mRNA expression, the accumulation of HIF-1α protein under hypoxic conditions, or the essential heterodimerization of the HIF-1α and HIF-1β subunits.[1] By inhibiting HIF-1α's ability to activate gene expression, this compound effectively reduces the levels of downstream target genes, such as Vascular Endothelial Growth Factor (VEGF), a critical factor in angiogenesis.[1][2]
Quantitative Biological Data
The biological efficacy of this compound has been quantified in various in vitro and in vivo models. The data is summarized in the tables below for clarity and comparison.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| HIF-1α Inhibition | HeLa (Cervical Cancer) | IC₅₀ | 14 nM | [1][2] |
| Cytotoxicity | HCT116 (Colorectal Cancer) | IC₅₀ | 2.1 µM | [2] |
| Cytotoxicity | HeLa (Cervical Cancer) | IC₅₀ | 2.1 µM | [2] |
| Cytotoxicity | HepG2 (Hepatic Cancer) | IC₅₀ | 3.7 µM | [2] |
| Cytotoxicity | PC3 (Prostate Cancer) | IC₅₀ | 25.4 µM | [2] |
| Colony Formation | HCT116 (Colorectal Cancer) | Effective Concentration | 20 nM | [1][3] |
| VEGF mRNA Inhibition | HeLa (Cervical Cancer) | Effective Concentration | 0.001 - 1 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration | Dosage | Key Findings | Reference |
| CT26 Murine Colon Cancer | Tail Vein Injection | 5 mg/kg (twice a week) | Decreased tumor volume, reduced lung metastases, and increased survival percentage.[2][3] | [2][3] |
| Mixed Orthotopic Tumor (PN12 and ME23 cells) | Oral Gavage | 10 mg/kg | Extended survival rate.[1] | [1] |
Signaling Pathways
This compound exerts its effects by intervening in the HIF-1α signaling pathway, which is a master regulator of cellular response to hypoxia.
HIF-1α Signaling Pathway and this compound Inhibition
Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs). This modification allows the von Hippel-Lindau (VHL) protein to bind, leading to ubiquitination and rapid proteasomal degradation of HIF-1α.[4][5] In a low-oxygen environment (hypoxia), PHD activity is inhibited, stabilizing HIF-1α.[5][6] The stable HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) on target genes like VEGF to initiate transcription.[4][5] this compound acts at this final stage, inhibiting the transcriptional activation without preventing protein stabilization or dimerization.
Caption: HIF-1α pathway under normoxia vs. hypoxia and the inhibitory action of this compound.
Crosstalk with TGF-β and Wnt Signaling in Colorectal Cancer
In the context of colorectal cancer, Tumor-Associated Macrophages (TAMs) secrete Transforming Growth Factor-β (TGF-β).[3] This cytokine enhances the expression of HIF-1α, which in turn upregulates Tribbles Pseudokinase 3 (TRIB3). TRIB3 then activates the β-catenin/Wnt signaling pathway, promoting cancer progression, stem-like phenotypes, and cell invasion.[3] this compound can disrupt this cascade by blocking HIF-1α activity, thereby preventing the downstream activation of TRIB3 and the Wnt pathway.[3]
Caption: this compound disrupts the TAM-induced TGF-β/HIF-1α/Wnt signaling axis.
Experimental Protocols and Methodologies
Detailed, step-by-step protocols are typically found within the supplementary materials of primary research articles. The following sections outline the methodologies for key experiments as described in the cited literature.
HIF-1α Reporter Gene Assay
This assay is used to quantify the transcriptional activity of HIF-1α and determine the IC₅₀ of inhibitors like this compound.
-
Objective: To measure the inhibition of HIF-1α-mediated gene expression.
-
Methodology Outline:
-
Cell Culture: HeLa cells are cultured in appropriate media.
-
Transfection: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple Hypoxia Response Elements (HREs).
-
Treatment: Transfected cells are treated with varying concentrations of this compound.
-
Hypoxia Induction: Cells are placed in a hypoxic chamber (e.g., 1% O₂) for a specified period (e.g., 12-18 hours) to stabilize HIF-1α and activate the reporter gene.[7]
-
Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the transcriptional activity of HIF-1α.
-
Data Analysis: Results are normalized to a control (e.g., DMSO vehicle), and the IC₅₀ value is calculated from the dose-response curve.
-
Caption: General workflow for a HIF-1α transcriptional activity reporter assay.
In Vivo Tumor Model
Animal models are crucial for evaluating the anti-tumor efficacy of this compound in a physiological setting.
-
Objective: To assess the effect of this compound on tumor growth, metastasis, and survival.
-
Methodology Outline (based on CT26 model):
-
Animal Model: Balb/C or NOD-SCID mice are used.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 2 x 10⁵ CT26 cells) are injected subcutaneously into the mice.[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups (e.g., vehicle control, this compound, chemotherapy, combination). This compound is administered via a specified route (e.g., tail vein injection) at a set dose and schedule (e.g., 5 mg/kg, twice weekly).[3]
-
Monitoring: Tumor volume is measured regularly using calipers (Volume = length × width²/2). Animal survival is recorded daily.[3]
-
Endpoint Analysis: At the end of the study, mice are euthanized. Lungs may be harvested to assess and count metastatic nodules.[3]
-
Conclusion
This compound is a highly specific and potent inhibitor of HIF-1α transcriptional activity. Its mechanism of action, which circumvents the HIF-1α protein stabilization step, makes it a valuable tool for cancer research. Quantitative data demonstrates its efficacy at nanomolar concentrations in vitro and at low mg/kg doses in vivo. By disrupting the HIF-1α signaling pathway and its oncogenic crosstalk with other pathways like TGF-β/Wnt, this compound shows significant promise in inhibiting tumor growth, metastasis, and enhancing the effects of chemotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Tumor‐associated macrophage‐derived transforming growth factor‐β promotes colorectal cancer progression through HIF1‐TRIB3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. A novel inhibitor of hypoxia-inducible factor-1α P3155 also modulates PI3K pathway and inhibits growth of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GN44028: A Technical Whitepaper on the Discovery and Development of a Novel HIF-1α Transcriptional Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GN44028 is a potent and selective small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activity. Discovered through a high-throughput screening of indenopyrazole compounds, this compound has demonstrated significant anti-tumor activity in preclinical models. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.
Introduction
Hypoxia, a common feature of the tumor microenvironment, is a critical driver of cancer progression, metastasis, and resistance to therapy. The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimeric protein composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded, preventing the formation of the active HIF-1 complex. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This active complex binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF).
Given its central role in tumor adaptation to hypoxia, HIF-1α represents a compelling target for cancer therapy. This compound emerged from a discovery program aimed at identifying novel inhibitors of HIF-1α transcriptional activity. This whitepaper details the discovery and preclinical characterization of this compound.
Discovery of this compound
This compound was identified as a promising lead compound from a library of indenopyrazole derivatives. The initial screening aimed to identify molecules that could inhibit HIF-1α-mediated gene transcription.
Chemical Properties
| Property | Value |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine |
| CAS Number | 1421448-26-1 |
| Molecular Formula | C₁₈H₁₅N₃O₂ |
| Molecular Weight | 305.33 g/mol |
| Chemical Structure | ![]() |
Mechanism of Action
This compound selectively inhibits the transcriptional activity of the HIF-1α subunit. Crucially, its mechanism of action does not involve the inhibition of HIF-1α protein accumulation or the disruption of the HIF-1α/HIF-1β heterodimerization process.[1][2] This suggests that this compound acts downstream of HIF-1α stabilization and dimerization, potentially by interfering with the interaction of the HIF-1 complex with co-activators or the transcriptional machinery at HREs.
Signaling Pathway
The following diagram illustrates the canonical HIF-1α signaling pathway and the proposed point of intervention for this compound.
Preclinical Data
In Vitro Activity
This compound demonstrates potent inhibition of HIF-1α transcriptional activity and exhibits cytotoxic effects against a range of human cancer cell lines.
| Assay | Cell Line | IC₅₀ |
| HIF-1α Transcriptional Activity | HeLa (HRE-luciferase reporter) | 14 nM |
| Cytotoxicity | HCT116 (Colon) | 2.1 µM |
| HepG2 (Liver) | 3.7 µM | |
| HeLa (Cervical) | 2.1 µM | |
| PC3 (Prostate) | 25.4 µM |
In Vivo Efficacy
The anti-tumor efficacy of this compound was evaluated in a murine xenograft model using CT26 colon carcinoma cells.
| Animal Model | Treatment | Dosage | Outcome |
| CT26 Murine Colon Cancer | This compound | 5 mg/kg (twice weekly) | Significant decrease in tumor volume and number of lung metastases. |
Experimental Protocols
HIF-1α Reporter Gene Assay
This assay quantifies the transcriptional activity of HIF-1α by measuring the expression of a reporter gene (luciferase) under the control of a promoter containing HREs.
Workflow:
Detailed Protocol:
-
Cell Culture: HeLa cells stably transfected with a luciferase reporter plasmid containing multiple HREs are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically from 1 nM to 10 µM).
-
Hypoxia Induction: The plates are placed in a hypoxic chamber with an atmosphere of 1% O₂, 5% CO₂, and 94% N₂ for 16-24 hours.
-
Lysis and Luminescence Measurement: After hypoxic incubation, the cells are lysed, and luciferase activity is measured using a commercial luciferase assay system according to the manufacturer's instructions. Luminescence is quantified using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability based on the metabolic activity of the cells.
Detailed Protocol:
-
Cell Plating: Human cancer cell lines (HCT116, HepG2, HeLa, PC3) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for 48-72 hours.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor activity of this compound in a murine model.
Detailed Protocol:
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: CT26 murine colon carcinoma cells (2 x 10⁶ cells in 100 µL of PBS) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (approximately 100 mm³). Mice are then randomly assigned to treatment and control groups.
-
Treatment Administration: this compound is administered via intraperitoneal injection at a dose of 5 mg/kg twice a week. The control group receives vehicle only.
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (length x width²)/2.
-
Metastasis Assessment: At the end of the study, lungs are harvested, and the number of metastatic nodules on the surface is counted under a dissecting microscope.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the care and use of laboratory animals.
Conclusion and Future Directions
This compound is a novel and potent inhibitor of HIF-1α transcriptional activity with demonstrated in vitro and in vivo anti-tumor effects. Its unique mechanism of action, targeting the transcriptional output of HIF-1α without affecting its protein stability, distinguishes it from other HIF-1 inhibitors. The preclinical data presented in this whitepaper provide a strong rationale for the further development of this compound as a potential therapeutic agent for the treatment of solid tumors. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, evaluation in a broader range of cancer models, and investigation of potential combination therapies. To date, there is no publicly available information on the progression of this compound into clinical trials.
References
The Role of GN44028 in Hypoxia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypoxia, a condition of low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and therapeutic resistance. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). The development of small molecule inhibitors targeting the HIF-1α pathway represents a promising avenue for cancer therapy. This technical guide provides an in-depth overview of GN44028, a potent and orally active inhibitor of HIF-1α transcriptional activity. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the key signaling pathways it modulates.
Introduction to this compound
This compound is an indenopyrazole-based compound identified as a highly potent inhibitor of HIF-1α.[1][2] It selectively targets the transcriptional activity of HIF-1α without affecting HIF-1α mRNA expression, protein accumulation, or its heterodimerization with HIF-1β.[1][2] This specific mechanism of action makes this compound a valuable tool for dissecting the downstream consequences of HIF-1α signaling in hypoxic environments and a potential therapeutic candidate for cancers characterized by hypoxic conditions.
Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory and Cytotoxic Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| HIF-1α Transcriptional Activity | HeLa | IC50 | 14 nM | [1][2] |
| Cytotoxicity | HCT116 (colorectal) | IC50 | 2.1 µM | |
| Cytotoxicity | HepG2 (hepatic) | IC50 | 3.7 µM | |
| Cytotoxicity | PC3 (prostate) | IC50 | 25.4 µM | |
| Cytotoxicity | HeLa (cervical) | IC50 | 2.1 µM |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Treatment | Outcome | Reference |
| Subcutaneous Colorectal Cancer | Mice | 5 mg/kg, tail vein injection, twice a week | Suppressed tumor growth | |
| Mixed Orthotopic Tumor (PN12 and ME23 cells) | Mice | 10 mg/kg, oral gavage | Extended survival rate |
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the inhibition of HIF-1α transcriptional activity. This intervention has significant downstream effects on signaling pathways crucial for tumor progression under hypoxic conditions.
The Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In a hypoxic environment, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and heterodimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. This compound intervenes at the transcriptional activation step.
Inhibition of the TGF-β-HIF-1α-TRIB3 Signaling Axis
Transforming growth factor-β (TGF-β), often secreted by tumor-associated macrophages (TAMs), can promote cancer progression. In colorectal cancer, TGF-β has been shown to upregulate HIF-1α. This leads to the expression of Tribbles pseudokinase 3 (TRIB3), which is associated with tumor stemness and progression. This compound can block the TGF-β-induced pro-tumorigenic effects by inhibiting HIF-1α transcriptional activity, thereby preventing the upregulation of TRIB3.
Downregulation of VEGF Signaling
Vascular Endothelial Growth Factor (VEGF) is a critical pro-angiogenic factor whose expression is strongly induced by HIF-1α under hypoxic conditions. By inhibiting HIF-1α transcriptional activity, this compound effectively reduces the expression of VEGF, thereby impeding angiogenesis, a process vital for tumor growth and metastasis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in hypoxia research.
HIF-1α Reporter Gene Assay
This assay is used to quantify the transcriptional activity of HIF-1α and to determine the inhibitory concentration (IC50) of compounds like this compound. The principle involves the use of a reporter gene (e.g., luciferase) under the control of a promoter containing HREs.
Materials:
-
HeLa cells (or other suitable cell line)
-
HRE-luciferase reporter plasmid (e.g., pGL4.42[luc2P/HRE/Hygro])
-
Control plasmid with a constitutive promoter (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium and supplements
-
This compound
-
Hypoxia chamber (1% O2, 5% CO2, 94% N2)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Hypoxic Induction: Place the plate in a hypoxia chamber for 12-18 hours.
-
Cell Lysis: After hypoxic incubation, remove the plate from the chamber and lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of HIF-1α transcriptional activity for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay
This assay determines the concentration of this compound that is cytotoxic to cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, HepG2, HeLa)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Orthotopic Colorectal Cancer Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a more physiologically relevant setting.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Colorectal cancer cells (e.g., CT26, HCT116)
-
Matrigel or similar basement membrane matrix
-
Surgical instruments
-
Anesthesia
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of serum-free medium and Matrigel on ice.
-
Surgical Procedure: Anesthetize the mouse. Make a small abdominal incision to expose the cecum or colon.
-
Orthotopic Injection: Inject the cell suspension into the wall of the cecum or colon.
-
Suturing: Suture the abdominal wall and skin.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth using imaging techniques or by measuring palpable tumors with calipers.
-
Drug Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound or vehicle control according to the desired dosing schedule (e.g., oral gavage or tail vein injection).
-
Efficacy Evaluation: Monitor tumor volume and the overall health and survival of the mice. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion
This compound is a potent and specific inhibitor of HIF-1α transcriptional activity with demonstrated efficacy in both in vitro and in vivo models of cancer. Its ability to disrupt key signaling pathways downstream of HIF-1α, such as those involving TGF-β and VEGF, underscores its potential as a therapeutic agent for hypoxic tumors. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the role of this compound in hypoxia research and to explore its full therapeutic potential. As our understanding of the complexities of the tumor microenvironment grows, targeted agents like this compound will be invaluable tools in the development of more effective cancer treatments.
References
GN44028: A Potent Chemical Probe for Interrogating HIF-1α Transcriptional Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). Its activity is intricately linked to various aspects of cancer progression, including angiogenesis, metabolic reprogramming, and metastasis, making it a compelling target for therapeutic intervention. GN44028 is a potent and specific small molecule inhibitor of HIF-1α transcriptional activity. This technical guide provides a comprehensive overview of this compound as a chemical probe, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound inhibits the hypoxia-induced transcriptional activity of HIF-1α.[1][2][3] Notably, its mechanism of action is distinct from many other HIF-1α inhibitors. This compound does not affect the expression of HIF-1α mRNA, nor does it prevent the accumulation of HIF-1α protein or the formation of the HIF-1α/HIF-1β heterodimer in the nucleus under hypoxic conditions.[1][2][3] This suggests that this compound acts downstream of HIF-1α stabilization and nuclear translocation, likely by interfering with the transcriptional machinery recruited by the HIF-1 complex to the hypoxia response elements (HREs) of target genes.
Quantitative Data
The biological activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data for this chemical probe.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 | Reference |
| HIF-1α Reporter Gene Assay | HeLa | 14 nM | [1][2][3] |
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 2.1 | [2] |
| HeLa | Cervical Cancer | 2.1 | [2] |
| HepG2 | Hepatocellular Carcinoma | 3.7 | [2] |
| PC3 | Prostate Cancer | 25.4 | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures related to this compound, the following diagrams have been generated using the DOT language.
Caption: HIF-1α Signaling Pathway and Point of Inhibition by this compound.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Characterization.
Experimental Protocols
HIF-1α Reporter Gene Assay
This protocol is based on the methods described in the primary literature characterizing indenopyrazoles as HIF-1 inhibitors.
1. Cell Culture and Transfection:
- HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Cells are seeded in 24-well plates at an appropriate density.
- Cells are co-transfected with a hypoxia-responsive reporter plasmid containing multiple copies of the HRE from the human vascular endothelial growth factor (VEGF) gene promoter driving the expression of firefly luciferase, and a constitutively active Renilla luciferase reporter plasmid (e.g., pRL-TK) as an internal control for transfection efficiency. Transfection can be performed using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
2. Compound Treatment and Hypoxia Induction:
- 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
- Cells are then incubated under normoxic (21% O2) or hypoxic (1% O2) conditions for 16-24 hours.
3. Luciferase Assay:
- After the incubation period, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
- The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
- The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Western Blot for HIF-1α Protein Accumulation
1. Cell Culture and Treatment:
- HeLa cells are seeded in 6-well plates.
- Cells are treated with this compound or vehicle control and incubated under normoxic or hypoxic conditions as described above.
2. Protein Extraction:
- After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- The total protein concentration is determined using a BCA protein assay.
3. SDS-PAGE and Immunoblotting:
- Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- The membrane is then incubated with a primary antibody specific for HIF-1α overnight at 4°C.
- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- The membrane is stripped and re-probed with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
Co-Immunoprecipitation for HIF-1α/HIF-1β Dimerization
1. Nuclear Extract Preparation:
- Following treatment with this compound under hypoxic conditions, nuclear extracts are prepared from HeLa cells using a nuclear extraction kit according to the manufacturer's protocol.
2. Immunoprecipitation:
- The nuclear extracts are pre-cleared with protein A/G agarose beads.
- An antibody against HIF-1β is added to the pre-cleared nuclear extracts and incubated overnight at 4°C with gentle rotation.
- Protein A/G agarose beads are then added to capture the antibody-protein complexes.
3. Immunoblotting:
- The immunoprecipitated complexes are washed, eluted, and then analyzed by Western blotting as described above, using a primary antibody against HIF-1α to detect the co-immunoprecipitated protein.
Cytotoxicity Assay
1. Cell Seeding:
- Cancer cell lines (e.g., HCT116, HeLa, HepG2, PC3) are seeded in 96-well plates at an appropriate density.
2. Compound Treatment:
- After 24 hours, cells are treated with a serial dilution of this compound or vehicle control.
3. Viability Measurement:
- After a 48-72 hour incubation period, cell viability is assessed using a suitable method, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a commercially available cell viability assay kit (e.g., CellTiter-Glo).
- For the MTT assay, MTT solution is added to each well, and after incubation, the formazan crystals are dissolved in a solubilization solution. The absorbance is then measured at a specific wavelength.
- The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Colorectal Cancer Xenograft Model
This protocol is based on a study that evaluated the in vivo efficacy of this compound.
1. Animal Models:
- Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice) are used. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
2. Cell Implantation:
- For a subcutaneous model, human colorectal cancer cells (e.g., HCT116) or murine colon carcinoma cells (e.g., CT26) are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel).
- A specific number of cells (e.g., 1 x 10^6 HCT116 cells or 2 x 10^5 CT26 cells) are injected subcutaneously into the flank of each mouse.
3. Treatment Protocol:
- Once the tumors reach a palpable size (e.g., after 14 days), the mice are randomized into treatment and control groups.
- This compound is administered at a specific dose and schedule (e.g., 5 mg/kg, twice a week) via a suitable route (e.g., tail vein injection). The control group receives the vehicle.
4. Tumor Measurement and Analysis:
- Tumor volume is measured regularly (e.g., daily or every other day) using calipers and calculated using the formula: (length x width^2) / 2.
- The body weight of the mice is also monitored as an indicator of toxicity.
- At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
- Further analyses, such as immunohistochemistry for markers of proliferation and apoptosis, or assessment of lung metastases, can be performed.
Conclusion
This compound is a valuable chemical probe for studying the transcriptional activity of HIF-1α. Its distinct mechanism of action, potent in vitro activity, and demonstrated in vivo efficacy make it a powerful tool for researchers in cancer biology and drug discovery. The detailed protocols provided in this guide should enable scientists to effectively utilize this compound in their investigations of the HIF-1α signaling pathway and its role in disease.
References
Structural and Functional Analysis of GN44028: A Potent HIF-1α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GN44028 is a potent and orally active small molecule inhibitor of Hypoxia-Inducible Factor 1α (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia.[1][2] HIF-1α is a critical target in oncology as its overexpression is associated with tumor progression, angiogenesis, and metabolic reprogramming.[3] this compound, identified as an indenopyrazole derivative, selectively inhibits the transcriptional activity of HIF-1α with a high degree of potency, making it a valuable tool for cancer research and a potential therapeutic agent.[1][4] This technical guide provides a comprehensive overview of the structural and functional characteristics of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Chemical and Physical Properties
This compound is chemically defined as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydro-indeno[1,2-c]pyrazol-3-amine.[2][4] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1421448-26-1 | [1][4] |
| Molecular Formula | C₁₈H₁₅N₃O₂ | [4] |
| Molecular Weight | 305.33 g/mol | [2] |
| Purity | ≥98% | [4] |
| Solubility | Soluble in DMSO and Ethanol | [2] |
Mechanism of Action
This compound exerts its inhibitory effect on HIF-1α through a specific mechanism of action. It inhibits the hypoxia-induced transcriptional activity of HIF-1α without affecting the expression of HIF-1α mRNA, the accumulation of HIF-1α protein, or the heterodimerization of HIF-1α with HIF-1β.[1][2] This indicates that this compound likely interferes with the downstream transcriptional machinery or the interaction of the HIF-1 complex with co-activators.
The signaling pathway affected by this compound is central to the cellular response to hypoxia. Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of target genes that promote angiogenesis, glycolysis, and cell survival.[5][6] this compound disrupts this transcriptional activation, thereby mitigating the pro-tumorigenic effects of hypoxia.
In Vitro Activity
This compound has demonstrated potent inhibitory activity against HIF-1α transcriptional activity and cytotoxic effects in various cancer cell lines.
| Assay | Cell Line | IC₅₀ | Reference |
| HIF-1α Transcriptional Activity | HeLa | 14 nM | [1][4] |
| Cytotoxicity | HCT116 (colorectal) | 2.1 µM | [4] |
| HeLa (cervical) | 2.1 µM | [4] | |
| HepG2 (hepatic) | 3.7 µM | [4] | |
| PC3 (prostate) | 25.4 µM | [4] |
This compound was also shown to inhibit the hypoxia-induced expression of Vascular Endothelial Growth Factor (VEGF) mRNA in HeLa cells at concentrations of 0.1 and 1 µM.[1][4] Furthermore, it abrogated TGF-β-induced colony formation in HCT116 cells at a concentration of 20 nM.[1]
In Vivo Efficacy
In vivo studies have demonstrated the anti-tumor efficacy of this compound in mouse models.
| Animal Model | Treatment | Outcome | Reference |
| Subcutaneous colorectal cancer model | 5 mg/kg, tail vein injection, twice a week | Suppressed tumor growth | [1] |
| CT26 murine colon cancer model | 5 mg/kg, twice per week (alone or with 5-fluorouracil) | Decreased tumor volume, reduced lung metastases, and increased survival | [4] |
| Mixed orthotopic tumor (PN12 and ME23 cells) | 10 mg/kg, oral gavage | Extended survival rate | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
HIF-1α Reporter Gene Assay
This assay is used to determine the inhibitory effect of a compound on HIF-1α transcriptional activity.
-
Cell Culture: HeLa cells are cultured in appropriate media and seeded into 96-well plates.
-
Transfection: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of a hypoxia-responsive element (HRE).
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Hypoxia Induction: The treated cells are then incubated in a hypoxic chamber (e.g., 1% O₂) for a specified period (e.g., 18 hours).
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a control, and the IC₅₀ value is calculated, representing the concentration of this compound that inhibits 50% of the HIF-1α transcriptional activity.
Cell Proliferation (Cytotoxicity) Assay
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Cancer cell lines (e.g., HCT116, HeLa, HepG2, PC3) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or fluorescence is measured, and the IC₅₀ value for cytotoxicity is determined.
In Vivo Tumor Xenograft Model
This protocol outlines the general steps for evaluating the anti-tumor efficacy of this compound in a mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GN 44028 | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 3. A novel inhibitor of hypoxia-inducible factor-1α P3155 also modulates PI3K pathway and inhibits growth of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Structural and functional analysis of hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Impact of HIF-1α Inhibition by GN44028 on Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survive in the often-hostile tumor microenvironment. A key orchestrator of this metabolic shift is the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that is frequently stabilized in solid tumors. GN44028 is a potent and orally active small molecule inhibitor of HIF-1α transcriptional activity, with a reported IC50 of 14 nM.[1] While specific quantitative data on the metabolic effects of this compound are not extensively available in the public domain, its mechanism of action as a HIF-1α inhibitor allows for a detailed projection of its impact on cancer cell metabolism. This guide provides an in-depth overview of the expected metabolic consequences of this compound treatment in cancer cells, supported by representative data from studies on HIF-1α inhibition. It also includes detailed experimental protocols for investigating these effects and visual diagrams of the relevant signaling pathways and workflows.
Introduction to HIF-1α and Cancer Metabolism
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic tumor microenvironments, the lack of oxygen inhibits PHD activity, causing HIF-1α to stabilize, translocate to the nucleus, and heterodimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of numerous proteins involved in angiogenesis, cell survival, and metabolic adaptation.
This metabolic reprogramming, often referred to as the "Warburg effect," is characterized by a shift towards aerobic glycolysis, where cancer cells preferentially metabolize glucose to lactate even in the presence of oxygen. This switch provides the cancer cells with a rapid source of ATP and metabolic intermediates necessary for the synthesis of nucleotides, lipids, and amino acids. HIF-1α is a master regulator of this process, upregulating the expression of glucose transporters (e.g., GLUT1) and glycolytic enzymes (e.g., hexokinase 2, pyruvate dehydrogenase kinase 1).
This compound: A Potent Inhibitor of HIF-1α Transcriptional Activity
This compound has been identified as a potent inhibitor of HIF-1α transcriptional activity.[1] Its mechanism of action is distinct in that it does not affect HIF-1α mRNA expression, protein accumulation, or its heterodimerization with HIF-1β.[1] Instead, it specifically blocks the ability of the HIF-1 complex to activate the transcription of its target genes. This targeted inhibition makes this compound a valuable tool for studying the metabolic consequences of blocking the HIF-1α pathway and a potential therapeutic agent for cancers that are dependent on HIF-1α signaling.
Predicted Effects of this compound on Cancer Cell Metabolism
Based on its mechanism of action, treatment of cancer cells with this compound is expected to reverse the metabolic adaptations induced by HIF-1α. The following sections detail the anticipated effects on key metabolic pathways.
Glycolysis and Glucose Metabolism
HIF-1α is a primary driver of the glycolytic phenotype in cancer cells. Therefore, inhibition of its transcriptional activity by this compound is predicted to have the following effects:
-
Decreased Glucose Uptake: By downregulating the expression of glucose transporters like GLUT1, this compound is expected to reduce the influx of glucose into cancer cells.
-
Reduced Glycolytic Flux: The expression of several key glycolytic enzymes is under the control of HIF-1α. Inhibition by this compound would likely lead to decreased levels of these enzymes, resulting in a lower rate of glycolysis.
-
Decreased Lactate Production: With a reduction in glycolytic flux, the production and secretion of lactate, a hallmark of the Warburg effect, is expected to decrease. This can be measured by the extracellular acidification rate (ECAR).
-
Increased Mitochondrial Respiration: By inhibiting the HIF-1α-mediated upregulation of pyruvate dehydrogenase kinase 1 (PDK1), which inhibits the entry of pyruvate into the TCA cycle, this compound may promote the conversion of pyruvate to acetyl-CoA, thereby enhancing mitochondrial oxidative phosphorylation (OXPHOS). This would be reflected by an increase in the oxygen consumption rate (OCR).
Table 1: Predicted Quantitative Effects of this compound on Glycolysis
| Metabolic Parameter | Expected Change with this compound Treatment | Method of Measurement |
| Glucose Uptake | ↓ | Fluorescent glucose analog uptake assay |
| Lactate Secretion (ECAR) | ↓ | Seahorse XF Analyzer |
| Oxygen Consumption (OCR) | ↑ | Seahorse XF Analyzer |
| Extracellular pH | ↑ | pH meter / Seahorse XF Analyzer |
Mitochondrial Respiration and the TCA Cycle
While cancer cells often exhibit a preference for glycolysis, mitochondrial metabolism remains crucial for generating ATP and biosynthetic precursors. HIF-1α can modulate mitochondrial function to adapt to hypoxic conditions. The effects of this compound on this process are anticipated to be:
-
Enhanced Pyruvate Dehydrogenase (PDH) Activity: As mentioned, by reducing PDK1 expression, this compound should lead to increased activity of the PDH complex, channeling more pyruvate into the TCA cycle.
-
Altered TCA Cycle Intermediates: The increased influx of acetyl-CoA from pyruvate could lead to changes in the levels of TCA cycle intermediates such as citrate, α-ketoglutarate, and succinate.
-
Increased Oxidative Phosphorylation: An increase in the availability of substrates for the electron transport chain would be expected to lead to a higher rate of oxygen consumption and ATP production via OXPHOS.
Table 2: Predicted Quantitative Effects of this compound on Mitochondrial Respiration
| Metabolic Parameter | Expected Change with this compound Treatment | Method of Measurement |
| Pyruvate Dehydrogenase (PDH) Activity | ↑ | PDH activity assay |
| TCA Cycle Intermediates | Altered | LC-MS/MS-based metabolomics |
| Basal Oxygen Consumption Rate (OCR) | ↑ | Seahorse XF Analyzer |
| ATP Production from OXPHOS | ↑ | Seahorse XF Real-Time ATP Rate Assay |
Glutamine and Amino Acid Metabolism
Glutamine is another critical nutrient for cancer cells, serving as a source of carbon for the TCA cycle (anaplerosis) and nitrogen for nucleotide and amino acid synthesis. HIF-1α can influence glutamine metabolism. The expected impact of this compound includes:
-
Reduced Glutamine Uptake: HIF-1α can upregulate glutamine transporters. Inhibition by this compound may therefore decrease glutamine uptake.
-
Altered Glutaminolysis: The conversion of glutamine to glutamate and subsequently to the TCA cycle intermediate α-ketoglutarate may be affected, although the direct transcriptional targets of HIF-1α in this pathway are less defined than in glycolysis.
Table 3: Predicted Quantitative Effects of this compound on Glutamine Metabolism
| Metabolic Parameter | Expected Change with this compound Treatment | Method of Measurement |
| Glutamine Uptake | ↓ | Radiolabeled glutamine uptake assay |
| Glutamate Levels | ↓ | LC-MS/MS-based metabolomics |
| α-Ketoglutarate Levels | Altered | LC-MS/MS-based metabolomics |
Lipid Metabolism
De novo fatty acid synthesis is often upregulated in cancer cells to provide lipids for membrane biogenesis and signaling. HIF-1α has been implicated in the regulation of lipid metabolism. The potential effects of this compound are:
-
Decreased Fatty Acid Synthesis: HIF-1α can promote the expression of enzymes involved in fatty acid synthesis. This compound may therefore lead to a reduction in the synthesis of fatty acids.
-
Altered Lipid Droplet Formation: Reduced lipid synthesis could result in a decrease in the number and size of lipid droplets within cancer cells.
Table 4: Predicted Quantitative Effects of this compound on Lipid Metabolism
| Metabolic Parameter | Expected Change with this compound Treatment | Method of Measurement |
| Fatty Acid Synthase (FASN) Expression | ↓ | Western Blot / qPCR |
| Cellular Triglyceride Content | ↓ | Triglyceride quantification assay |
| Lipid Droplet Staining | ↓ | Bodipy staining and fluorescence microscopy |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the metabolic effects of this compound on cancer cells.
HIF-1α Transcriptional Activity Assay
This assay is crucial to confirm the on-target effect of this compound in the specific cancer cell line being studied.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing multiple copies of the Hypoxia-Response Element (HRE). In the presence of active HIF-1 complex, the reporter gene is transcribed, and its product can be quantified.
Materials:
-
Cancer cell line of interest
-
HRE-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl2 or DMOG)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed cancer cells in a 96-well plate.
-
Transfect the cells with the HRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Allow cells to recover for 24 hours.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours).
-
Induce hypoxia by placing the plate in a hypoxia chamber (1% O2) or by adding a chemical inducer for 16-24 hours. Include a normoxic control group.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize luciferase activity to total protein concentration for each well.
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time. By sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A), different aspects of mitochondrial respiration can be dissected.
Materials:
-
Cancer cell line of interest
-
Seahorse XF96 or XF24 cell culture microplates
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Hypoxia chamber (optional, for pre-treatment)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat cells with this compound for the desired duration under normoxic or hypoxic conditions.
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant.
-
Load the Mito Stress Test reagents into the appropriate ports of the sensor cartridge.
-
Calibrate the Seahorse XF Analyzer.
-
Run the assay, which will sequentially inject the inhibitors and measure OCR.
-
Normalize the data to cell number or protein concentration.
Seahorse XF Glycolysis Stress Test
This assay measures key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve.
Principle: The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), which is an indicator of lactate production. By sequentially injecting glucose, oligomycin, and 2-deoxyglucose (2-DG), different aspects of glycolysis can be determined.
Materials:
-
Cancer cell line of interest
-
Seahorse XF96 or XF24 cell culture microplates
-
This compound
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-DG)
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (glucose-free)
-
Hypoxia chamber (optional, for pre-treatment)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat cells with this compound for the desired duration.
-
One hour before the assay, replace the culture medium with pre-warmed glucose-free Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant.
-
Load the Glycolysis Stress Test reagents into the appropriate ports of the sensor cartridge.
-
Calibrate the Seahorse XF Analyzer.
-
Run the assay, which will sequentially inject the reagents and measure ECAR.
-
Normalize the data to cell number or protein concentration.
Metabolomic Analysis using LC-MS/MS
This technique allows for the comprehensive and quantitative analysis of a wide range of intracellular metabolites.
Principle: Cellular metabolites are extracted and separated using liquid chromatography (LC) and then detected and quantified by tandem mass spectrometry (MS/MS).
Materials:
-
Cancer cell line of interest
-
This compound
-
Hypoxia chamber (optional)
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standards
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Culture and treat cancer cells with this compound.
-
Rapidly quench metabolic activity by washing the cells with ice-cold saline.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis.
-
Inject the samples into the LC-MS/MS system.
-
Analyze the data using specialized software to identify and quantify the metabolites by comparing them to a library of standards.
Visualizations
Signaling Pathways
Caption: HIF-1α signaling pathway and metabolic reprogramming in cancer cells.
Experimental Workflows
Caption: Experimental workflow for Seahorse XF metabolic assays.
Conclusion
This compound, as a potent and specific inhibitor of HIF-1α transcriptional activity, represents a powerful tool to dissect the metabolic dependencies of cancer cells and holds promise as a therapeutic agent. While direct experimental evidence detailing its metabolic effects is currently limited, a strong theoretical framework based on the known functions of HIF-1α predicts that this compound will reverse the Warburg phenotype, leading to decreased glycolysis and increased mitochondrial respiration. The experimental protocols and visualizations provided in this guide offer a comprehensive roadmap for researchers to investigate these effects and further elucidate the role of HIF-1α in cancer metabolism. Such studies are crucial for the continued development of targeted metabolic therapies in oncology.
References
Understanding the Pharmacokinetics of GN44028: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GN44028 is a potent and orally active small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to hypoxia. By targeting the transcriptional activity of HIF-1α, this compound holds therapeutic potential in oncology and other diseases where hypoxia plays a critical role. This technical guide provides a comprehensive overview of the currently available information on the pharmacokinetics of this compound, including its mechanism of action, preclinical in vivo administration, and putative experimental protocols for its detailed pharmacokinetic characterization. While specific quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, and bioavailability, are not publicly available at present, this document outlines the standard methodologies used to obtain such critical data in drug development.
Introduction to this compound
This compound is an indenopyrazole-based compound that selectively inhibits the transcriptional activity of HIF-1α with a reported IC50 of 14 nM.[1][2][3] Its mechanism of action is distinct in that it does not affect the expression of HIF-1α mRNA, the accumulation of HIF-1α protein, or the heterodimerization of HIF-1α with its partner, HIF-1β.[1][3] Instead, this compound prevents the transcription of HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF), which are crucial for tumor angiogenesis and cell survival under hypoxic conditions.[1][2]
Preclinical In Vivo Data
While detailed pharmacokinetic parameters are not available, preclinical studies in murine models have demonstrated the in vivo activity of this compound. The compound has been shown to be orally bioavailable and effective in suppressing tumor growth.
Table 1: Summary of In Vivo Administration of this compound
| Animal Model | Dosing Regimen | Route of Administration | Observed Effect |
| Mouse | 10 mg/kg | Oral gavage | Extended survival rate in an orthotopic tumor model.[1] |
| Mouse | 5 mg/kg, twice a week | Tail vein injection | Suppressed tumor growth in a subcutaneous colorectal cancer model.[1] Decreased tumor volume and lung metastases, and increased survival in a colon cancer model.[2] |
Proposed Experimental Protocols for Pharmacokinetic Profiling
To fully characterize the pharmacokinetic profile of this compound, a series of standard in vivo and analytical experiments would be required. The following sections detail the likely methodologies.
Animal Studies
Pharmacokinetic studies would typically be conducted in rodent models (e.g., mice or rats) to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Administration: For oral administration, this compound would be formulated in a suitable vehicle, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, and administered via oral gavage.[1] For intravenous administration, a different formulation might be required to ensure solubility and stability in the bloodstream.
-
Dosing: A range of doses would be tested to assess dose-proportionality of key pharmacokinetic parameters.
-
Blood Sampling: Following administration, blood samples would be collected at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant. Plasma would be separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
A sensitive and specific analytical method is crucial for the accurate quantification of this compound in biological matrices. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard choice.
-
Sample Preparation: Plasma samples would be prepared by protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard would be added to correct for variability during sample processing and analysis.
-
Chromatography: The prepared samples would be injected onto a reverse-phase HPLC or UHPLC column for chromatographic separation of this compound from endogenous plasma components.
-
Mass Spectrometry: The eluent from the chromatography system would be introduced into a tandem mass spectrometer. The instrument would be operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound based on its unique precursor-to-product ion transitions.
-
Method Validation: The LC-MS/MS method would be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Data Analysis
The plasma concentration-time data would be analyzed using non-compartmental methods to determine the following key pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time after oral administration.
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
F (Bioavailability): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Visualizing the HIF-1α Signaling Pathway and Experimental Workflow
To better understand the context of this compound's action and the process of its evaluation, the following diagrams are provided.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions, and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the pharmacokinetic parameters of a compound like this compound.
Conclusion
This compound is a promising HIF-1α inhibitor with demonstrated in vivo activity. While specific pharmacokinetic data remains proprietary, this guide outlines the standard procedures for a comprehensive pharmacokinetic evaluation. The elucidation of its ADME properties will be a critical step in the further development of this compound as a potential therapeutic agent. The provided diagrams offer a clear visualization of its mechanism of action within the HIF-1α signaling pathway and the experimental workflow required for its pharmacokinetic characterization. Future publications on this compound are anticipated to provide the quantitative data necessary for a complete understanding of its pharmacokinetic profile.
References
Methodological & Application
Application Notes and Protocols for GN44028 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
GN44028 is a potent and selective small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activity, with a half-maximal inhibitory concentration (IC50) of 14 nM.[1] Unlike other HIF inhibitors, this compound does not suppress the expression of HIF-1α mRNA or the accumulation of HIF-1α protein in hypoxic conditions.[1] Furthermore, it does not interfere with the heterodimerization of HIF-1α and HIF-1β subunits.[1] Its mechanism of action is believed to involve the modulation of the transcriptional machinery downstream of the HIF-1α/HIF-1β dimer formation.[2] These characteristics make this compound a valuable tool for studying the specific roles of HIF-1α-mediated gene transcription in various biological processes, particularly in cancer research where hypoxia is a key feature of the tumor microenvironment.
This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its anti-proliferative and anti-angiogenic effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) for Cytotoxicity | Notes |
| HCT116 | Colorectal Carcinoma | 2.1 | High dependency on HIF-1α.[2] |
| HeLa | Cervical Adenocarcinoma | 1.8 | Effective in suppressing hypoxia-induced VEGF.[2] |
| HepG2 | Hepatocellular Carcinoma | 3.7 | Moderate sensitivity.[2] |
| PC3 | Prostate Adenocarcinoma | 25.4 | Low sensitivity.[2] |
Table 2: Recommended Working Concentrations and Incubation Times
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect |
| HeLa | VEGF mRNA Expression | 0.001 - 1 µM | 4 hours | Inhibition of hypoxia-induced VEGF mRNA expression.[1] |
| HCT116 | Colony Formation | 20 nM | 10 days | Abrogation of TGF-β-induced colony formation.[1] |
| HCT116, HepG2, HeLa | Anti-proliferative Activity | ~0 - 30 µM | Varies | Inhibition of cell proliferation.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (305.33 g/mol ), calculate the required mass to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 3.053 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: General Cell Culture and Treatment with this compound
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa, HepG2)
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT116, DMEM or EMEM for HepG2, RPMI-1640 for HeLa)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
-
This compound stock solution
Procedure:
-
Culture the desired cancer cell line in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency.
-
For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) at a predetermined density and allow them to adhere overnight.
-
Prepare the desired concentrations of this compound by diluting the stock solution in fresh cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired duration as indicated in specific experimental protocols.
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following treatment with this compound for the desired time, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Hypoxia Induction and Analysis
Materials:
-
Cells treated with this compound
-
Hypoxia chamber or incubator capable of regulating O2 levels (e.g., 1% O2)
-
Reagents for downstream analysis (e.g., RNA extraction kit for RT-qPCR, lysis buffer for Western blotting)
Procedure:
-
Seed and treat cells with this compound as described in Protocol 2.
-
Place the cell culture plates in a hypoxia chamber or a tri-gas incubator set to 1% O2, 5% CO2, and 94% N2.
-
Incubate the cells under hypoxic conditions for the desired duration (e.g., 4-24 hours). A parallel set of plates should be maintained under normoxic conditions (21% O2, 5% CO2) as a control.
-
After the incubation period, proceed immediately with downstream analysis such as RNA or protein extraction to prevent reoxygenation effects on HIF-1α targets.
Visualizations
Caption: Mechanism of this compound action on the HIF-1α signaling pathway.
References
Application Notes and Protocols for GN44028 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GN44028 is a potent and selective small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activity.[1][2] With an IC50 of 14 nM, it provides a valuable tool for investigating the roles of HIF-1α in various physiological and pathological processes, including cancer, inflammation, and ischemia.[1][3][4] this compound exerts its inhibitory effect by specifically targeting the transcriptional activity of HIF-1α without affecting HIF-1α mRNA expression, protein accumulation, or its heterodimerization with HIF-1β.[1][2] This makes it a precise instrument for studying the downstream consequences of HIF-1α-mediated gene expression.
A luciferase reporter assay is a widely used method to quantify the transcriptional activity of a specific promoter or response element. In the context of HIF-1α, a reporter construct containing multiple copies of the Hypoxia Response Element (HRE) upstream of a luciferase gene is introduced into cells. Under hypoxic conditions, stabilized HIF-1α binds to the HREs and drives the expression of luciferase. By measuring the luminescence produced by the luciferase enzyme, one can quantify the transcriptional activity of HIF-1α. The addition of this compound to this system is expected to decrease the luciferase signal in a dose-dependent manner, allowing for the characterization of its inhibitory potency and efficacy.
These application notes provide a detailed protocol for utilizing this compound in a HIF-1α HRE-driven luciferase reporter assay, guidance on data interpretation, and an overview of the relevant signaling pathways.
Signaling Pathway
The HIF-1 signaling pathway is a master regulator of the cellular response to low oxygen conditions (hypoxia). Under normoxic conditions, the HIF-1α subunit is continuously synthesized but rapidly degraded. This degradation is mediated by prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-1α, allowing the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target it for proteasomal degradation. Under hypoxic conditions, the activity of PHDs is inhibited, leading to the stabilization and accumulation of HIF-1α in the nucleus. Here, it dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer then binds to HREs in the promoter regions of target genes, recruiting co-activators such as p300/CBP and initiating the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival. This compound specifically inhibits this transcriptional activation step. The pathway can also be influenced by other signaling cascades, such as the PI3K/Akt/mTOR pathway, which can increase HIF-1α translation, and the TGF-β pathway, which can exhibit crosstalk with HIF-1α signaling.[5][6]
Caption: HIF-1α signaling under normoxia and hypoxia, and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable mammalian cell line (e.g., HeLa, HCT116, HEK293T) stably expressing a luciferase reporter construct driven by a Hypoxia Response Element (HRE).
-
This compound: (CAS: 1421448-26-1)
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: (If not using a stable cell line).
-
HRE Luciferase Reporter Plasmid: A plasmid containing multiple copies of the HRE sequence upstream of a firefly luciferase gene.
-
Control Plasmid: A plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) for normalization of transfection efficiency.
-
Hypoxia Induction: A hypoxic incubator (1% O2, 5% CO2, 94% N2) or chemical inducers of hypoxia such as cobalt chloride (CoCl2) or desferrioxamine (DFO).
-
Luciferase Assay Reagent: A commercial dual-luciferase reporter assay system.
-
Luminometer: A plate-reading luminometer.
-
DMSO: (Dimethyl sulfoxide), sterile, for dissolving this compound.
-
Phosphate-Buffered Saline (PBS): sterile.
-
White, clear-bottom 96-well plates.
Experimental Workflow
Caption: Step-by-step workflow for the this compound luciferase reporter assay.
Detailed Protocol
1. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution at -20°C or -80°C for long-term storage.
2. Cell Seeding:
-
On the day before the experiment, seed the HRE-luciferase stable cells into a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
3. Treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
4. Hypoxia Induction:
-
Using a Hypoxic Chamber: Place the 96-well plate in a hypoxic incubator set to 1% O2, 5% CO2, and 94% N2.
-
Using Chemical Inducers: If a hypoxic chamber is not available, add a chemical inducer of hypoxia to the cell culture medium. Typical concentrations are 100-200 µM for CoCl2 or 100 µM for DFO.
-
Include a normoxic control plate that is not exposed to hypoxia or chemical inducers.
5. Incubation:
-
Incubate the plates for 12-24 hours at 37°C. The optimal incubation time should be determined empirically for the specific cell line and experimental conditions.
6. Luciferase Assay:
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves:
- Washing the cells once with PBS.
- Adding a passive lysis buffer to each well and incubating for a short period to ensure complete cell lysis.
- Adding the firefly luciferase substrate to each well and measuring the luminescence (this is the HRE-driven reporter).
- Adding the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase reaction, then measuring the luminescence again (this is the internal control).
7. Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for differences in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of this compound.
Data Presentation
Quantitative data from the luciferase reporter assay should be summarized in a clear and structured table for easy comparison.
| Treatment Group | This compound Concentration (nM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| Vehicle Control (Normoxia) | 0 | [Value] | 0 |
| Vehicle Control (Hypoxia) | 0 | [Value] | 0 |
| This compound | 0.1 | [Value] | [Value] |
| This compound | 1 | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] |
| This compound | 100 | [Value] | [Value] |
| This compound | 1000 | [Value] | [Value] |
| This compound | 10000 | [Value] | [Value] |
RLU: Relative Luminescence Units. % Inhibition: Calculated relative to the vehicle control under hypoxic conditions.
Conclusion
The use of this compound in a luciferase reporter assay provides a robust and quantitative method to assess the inhibition of HIF-1α transcriptional activity. This application note and protocol offer a comprehensive guide for researchers to effectively utilize this potent inhibitor in their studies of hypoxia-related signaling pathways and for the discovery of novel therapeutics targeting HIF-1α. Careful optimization of experimental conditions, such as cell density, incubation times, and this compound concentrations, is recommended to achieve the most reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GN 44028 | HIF Inhibitors: R&D Systems [rndsystems.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. glpbio.com [glpbio.com]
- 5. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIF-1α switches the functionality of TGF-β signaling via changing the partners of smads to drive glucose metabolic reprogramming in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GN44028 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GN44028, a potent and orally active Hypoxia-Inducible Factor-1α (HIF-1α) inhibitor, in in vivo mouse studies. The provided protocols are based on currently available information and standard practices for cancer models.
Mechanism of Action
This compound is a potent inhibitor of HIF-1α with an IC50 of 14 nM.[1] It exerts its effect by inhibiting the transcriptional activity of HIF-1α, a key regulator of cellular response to hypoxia.[1] Under hypoxic conditions, typically found in the tumor microenvironment, HIF-1α stabilization and activation lead to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. This compound inhibits this transcriptional activity without affecting the expression of HIF-1α mRNA, its protein accumulation, or the heterodimerization of HIF-1α and HIF-1β.[1]
HIF-1α Signaling Pathway
The following diagram illustrates the simplified signaling pathway of HIF-1α and the point of intervention for this compound.
References
preparing GN44028 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of GN44028, a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activity.
Introduction
This compound is a small molecule inhibitor belonging to the indenopyrazole class.[1] It has been identified as a potent antagonist of HIF-1α transcriptional activity with an IC50 value of 14 nM.[2][3] Notably, this compound inhibits the hypoxia-induced transcriptional activity of HIF-1α without affecting the expression of HIF-1α mRNA, its protein accumulation, or the heterodimerization of HIF-1α and HIF-1β.[4] Its cytotoxic effects have been observed in various cancer cell lines, making it a valuable tool for cancer research and drug development.[4][5]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | References |
| Chemical Name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | [4] |
| Molecular Formula | C₁₈H₁₅N₃O₂ | [2][4] |
| Molecular Weight | 305.33 g/mol | [2][4] |
| Purity | ≥98% (HPLC) | [4] |
| IC50 | 14 nM (HIF-1α transcriptional activity) | [2][3] |
| Appearance | Solid | [6] |
| Color | Brown or White to off-white | [3] |
| CAS Number | 1421448-26-1 | [2][4] |
Solubility
Proper dissolution is critical for the efficacy and reproducibility of experiments. The solubility of this compound in various solvents is summarized below.
| Solvent | Maximum Concentration | References |
| DMSO | 50 mg/mL (163.76 mM) | [2][7] |
| Note: Ultrasonic treatment may be required. | [2] | |
| Ethanol | 100 mM (30.53 mg/mL) | [4] |
| Methanol | Soluble | [5][6] |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.305 mg of this compound (Molecular Weight = 305.33 g/mol ). For larger volumes, adjust the mass accordingly (e.g., 3.05 mg for 10 mL).
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 3.05 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming to 37°C or sonication in an ultrasonic bath can aid the process.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][7] Following reconstitution, stock solutions are stable for up to 3 months at -20°C.
Caption: Workflow for preparing this compound stock solution for in vitro use.
Protocol:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the culture medium.
-
Application: Add the diluted working solution to your cell cultures to achieve the desired final concentration for the experiment. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
For animal studies, this compound can be formulated for oral gavage or injection. Below are examples of common formulations. It is recommended to prepare these solutions fresh on the day of use.[3]
Formulation 1 (for oral gavage or injection): [2][3]
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol:
-
Start by dissolving the required amount of this compound in DMSO.
-
Sequentially add PEG300, Tween-80, and saline, mixing thoroughly after each addition to ensure a clear and homogenous solution.[3]
Formulation 2 (for injection): [2][3]
-
10% DMSO
-
90% (20% SBE-β-CD in saline)
Protocol:
-
Dissolve the this compound in DMSO.
-
Add the SBE-β-CD in saline solution and mix until clear.
Formulation 3 (for injection): [2][3]
-
10% DMSO
-
90% Corn Oil
Protocol:
-
Dissolve the this compound in DMSO.
-
Add the corn oil and mix thoroughly.
Caption: Workflow for preparing an in vivo formulation of this compound.
Mechanism of Action and Signaling Pathway
This compound specifically inhibits the transcriptional activity of HIF-1α. Under hypoxic conditions, HIF-1α protein is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, such as Vascular Endothelial Growth Factor (VEGF), initiating their transcription. This compound disrupts this final transcriptional activation step without affecting the upstream processes of HIF-1α stabilization or dimerization.[4][5]
Caption: HIF-1α pathway and the inhibitory action of this compound.
Safety Precautions
This compound is intended for laboratory research use only and is not for human or veterinary use.[5] It should be considered a hazardous material. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid ingestion, inhalation, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. Buy this compound (EVT-269642) [evitachem.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GN 44028 | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. glpbio.com [glpbio.com]
Application Notes and Protocols: In Vitro Evaluation of GN44028 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
GN44028 is a potent and selective small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activity, with an IC50 of 14 nM.[1] HIF-1α is a master regulator of the cellular response to hypoxia and a key transcription factor implicated in tumor progression, angiogenesis, metabolic reprogramming, and resistance to therapy.[2][3] By inhibiting HIF-1α, this compound has the potential to sensitize cancer cells to the cytotoxic effects of conventional chemotherapy. The combination of targeted therapies like this compound with standard chemotherapeutic agents is a promising strategy to enhance anti-tumor efficacy and overcome drug resistance.[4][5][6]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound in combination with a standard chemotherapeutic agent, doxorubicin, in cancer cell lines. The protocols outlined below detail methods for assessing cell viability, determining synergistic interactions, and investigating the underlying cellular mechanisms of action.
Data Presentation: Synergistic Effects of this compound and Doxorubicin
The following tables summarize hypothetical quantitative data from in vitro experiments combining this compound and doxorubicin in a relevant cancer cell line (e.g., HeLa cervical cancer cells).
Table 1: IC50 Values of this compound and Doxorubicin as Single Agents
| Compound | Cell Line | IC50 (72h) |
| This compound | HeLa | 50 nM |
| Doxorubicin | HeLa | 200 nM |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin Combination
The Combination Index (CI) method developed by Chou and Talalay is used to assess drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| This compound (nM) | Doxorubicin (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 12.5 | 50 | 0.35 | 0.85 | Synergy |
| 25 | 100 | 0.60 | 0.70 | Synergy |
| 50 | 200 | 0.85 | 0.55 | Strong Synergy |
Table 3: Apoptosis Induction by this compound and Doxorubicin Combination
| Treatment | Concentration | % Apoptotic Cells (Annexin V+) |
| Control | - | 5% |
| This compound | 50 nM | 15% |
| Doxorubicin | 200 nM | 25% |
| Combination | 50 nM + 200 nM | 60% |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol describes how to assess the effect of this compound and doxorubicin, alone and in combination, on the viability of cancer cells.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Doxorubicin
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound and doxorubicin in culture media.
-
Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Combination Index (CI) Analysis
This protocol outlines the process of determining the nature of the interaction between this compound and doxorubicin.
Procedure:
-
Perform the cell viability assay using a fixed ratio of this compound to doxorubicin (e.g., based on their individual IC50 values).
-
Generate dose-response curves for each drug alone and for the combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) values based on the Chou-Talalay method.
Apoptosis Assay (Annexin V/PI Staining)
This protocol details the measurement of apoptosis induction by the drug combination using flow cytometry.
Materials:
-
HeLa cells
-
6-well plates
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Incubate for 24 hours.
-
Treat the cells with this compound, doxorubicin, or the combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for the in vitro combination study of this compound and chemotherapy.
Caption: Proposed mechanism of synergistic action between this compound and doxorubicin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting hypoxia-inducible factor 1 alpha augments synergistic effects of chemo/immunotherapy via modulating tumor microenvironment in a breast cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible factors: mediators of cancer progression and targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of combination chemotherapy against human tumor cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro preclinical models for a rational design of chemotherapy combinations in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
Application Note: Western Blot Protocol for HIF-1α Analysis Following GN44028 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). It plays a pivotal role in angiogenesis, cell proliferation, and glucose metabolism. Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, it is stabilized, translocates to the nucleus, and dimerizes with HIF-1β to activate the transcription of target genes. Due to its critical role in tumor progression and angiogenesis, HIF-1α is a key target for cancer therapeutics.
GN44028 is a potent small molecule inhibitor of HIF-1α with an IC50 of 14 nM.[1][2][3][4] It is important to note that this compound inhibits the hypoxia-induced transcriptional activity of HIF-1α without affecting HIF-1α protein accumulation or its heterodimerization with HIF-1β.[1][2][3] This application note provides a detailed protocol for performing a Western blot to analyze HIF-1α protein levels in cell lysates after treatment with this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on HIF-1α protein levels. In this experiment, cells are subjected to hypoxic conditions to induce HIF-1α expression, and then treated with varying concentrations of this compound.
| Treatment Group | This compound Concentration (nM) | HIF-1α Protein Level (Relative Densitometry Units) | β-Actin Protein Level (Relative Densitometry Units) |
| Normoxia Control | 0 | 0.1 | 1.0 |
| Hypoxia Control | 0 | 1.0 | 1.0 |
| Hypoxia + this compound | 10 | 0.98 | 1.0 |
| Hypoxia + this compound | 50 | 1.02 | 1.0 |
| Hypoxia + this compound | 100 | 0.99 | 1.0 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
This protocol is optimized for the detection of HIF-1α by Western blot. Due to the rapid degradation of HIF-1α, careful and swift sample preparation is critical.[5][6]
Materials:
-
Cell culture reagents
-
Hypoxia chamber or chemical hypoxia-inducing agents (e.g., CoCl₂, DFO)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (7.5% acrylamide recommended)[7]
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α
-
Primary antibody: anti-β-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O₂) or by treating them with a chemical inducer like cobalt chloride (CoCl₂) or desferrioxamine (DFO) for the desired time.
-
Treat the hypoxic cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis and Protein Extraction:
-
Work quickly and on ice to minimize HIF-1α degradation.[5]
-
Aspirate the cell culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube. For optimal results, nuclear extraction is recommended as stabilized HIF-1α translocates to the nucleus.[6][7]
-
-
Protein Concentration Determination:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.
-
Add Laemmli sample buffer to the protein lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto a 7.5% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against a loading control protein, such as β-Actin.
-
Perform densitometric analysis of the bands to quantify the relative protein expression levels.
-
Mandatory Visualizations
Caption: HIF-1α signaling pathway under normoxia and hypoxia, and the mechanism of action of this compound.
Caption: Experimental workflow for Western blot analysis of HIF-1α.
References
- 1. GN 44028 | HIF Inhibitors: R&D Systems [rndsystems.com]
- 2. GN 44028 | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Western Blot protocol for HIF-1 alpha Antibody (NB100-134): Novus Biologicals [novusbio.com]
- 7. resources.novusbio.com [resources.novusbio.com]
Application Note: Determining the Cytotoxicity of HIF-1α Inhibitor GN44028 in HeLa Cells using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
HeLa, a human cervical adenocarcinoma cell line, is a fundamental model in cancer research. A key characteristic of solid tumors is hypoxia, a state of low oxygen that promotes cancer progression, metastasis, and resistance to therapy.[1] Cells adapt to hypoxic conditions primarily through the activation of the Hypoxia-Inducible Factor-1 (HIF-1) pathway.[2] The HIF-1 complex is a heterodimeric transcription factor composed of a constitutively expressed HIF-1β subunit and a highly regulated HIF-1α subunit.[3] In hypoxic environments, HIF-1α stabilizes and translocates to the nucleus, where it activates genes involved in angiogenesis, metabolic reprogramming, and cell survival.[1][4]
GN44028 is a potent and orally active small molecule that inhibits the transcriptional activity of HIF-1α, with a reported IC₅₀ of 14 nM in a HeLa cell-based reporter assay.[5] Its mechanism is distinct in that it does not prevent the accumulation of HIF-1α protein or its dimerization with HIF-1β, but rather interferes with the downstream transcriptional activation of target genes like Vascular Endothelial Growth Factor (VEGF).[5] This application note provides a detailed protocol for evaluating the cytotoxic effects of this compound on HeLa cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable colorimetric method for assessing cell metabolic activity and viability.
HIF-1α Signaling Pathway and this compound Mechanism of Action
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain proteins (PHDs), leading to its recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation.[2] During hypoxia, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[6] this compound specifically inhibits this final transcriptional activation step.[5]
References
- 1. Hypoxia-Inducible Factor 1-Alpha (HIF-1α) and Cancer: Mechanisms of Tumor Hypoxia and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bmjoncology.bmj.com [bmjoncology.bmj.com]
Application Notes and Protocols for GN440228 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of GN44028, a potent and orally active Hypoxia-Inducible Factor (HIF)-1α inhibitor, in preclinical animal models. The included protocols offer detailed, step-by-step guidance for the preparation and administration of this compound for in vivo research.
Application Notes
Introduction to this compound
This compound is a small molecule inhibitor of HIF-1α with an IC50 of 14 nM.[1][2][3] It functions by inhibiting the hypoxia-induced transcriptional activity of HIF-1α without suppressing its mRNA expression, protein accumulation, or the heterodimerization of HIF-1α and HIF-1β.[1][2][3] This targeted mechanism of action makes this compound a valuable tool for investigating the role of the HIF-1 pathway in various pathological conditions, particularly in cancer research. In vivo studies have demonstrated its efficacy in suppressing tumor growth and enhancing the effects of chemotherapy.[1][4]
Mechanism of Action: HIF-1α Inhibition
Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[2] In a hypoxic environment, characteristic of solid tumors, PHD activity is inhibited, causing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, cell survival, and metabolism, such as Vascular Endothelial Growth Factor (VEGF).[2][5] this compound specifically interferes with the transcriptional activation step of this pathway, preventing the expression of these downstream genes.[1][5]
Summary of In Vivo Administration Data
The following table summarizes the administration routes and dosing regimens for this compound in published animal studies.
| Route of Administration | Animal Model | Dosage | Dosing Frequency | Vehicle/Formulation | Key Outcomes | Reference |
| Oral Gavage | Mice with mixed orthotopic tumor (PN12 and ME23 cells) | 10 mg/kg | Not Specified | Not Specified | Extended survival rate | [1] |
| Tail Vein Injection | Mice with subcutaneous colorectal cancer (CT26 or HCT116 cells) | 5 mg/kg | Twice a week | Not Specified | Suppressed tumor growth, enhanced chemotherapy outcome | [1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a clear solution of this compound suitable for both oral and intravenous administration in mice, based on a commonly used vehicle composition.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Prepare a stock solution of 25 mg/mL by dissolving this compound in 100% DMSO. For example, dissolve 25 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[1]
-
-
Prepare Final Dosing Solution (Example for 2.5 mg/mL):
-
Important: Prepare the final working solution fresh on the day of use.[6] The following volumes are for preparing 1 mL of a 2.5 mg/mL solution.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300.
-
Vortex the mixture until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is clear and uniform.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex one final time to ensure complete mixing. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[6]
-
Protocol 2: Administration of this compound via Oral Gavage in Mice
This protocol provides a standard procedure for the oral administration of the prepared this compound solution to mice.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches long with a rounded tip for adult mice).
-
1 mL syringe
-
Animal scale
Procedure:
-
Preparation:
-
Weigh the mouse to calculate the precise volume of the this compound solution to be administered. For a 10 mg/kg dose in a 25 g mouse using a 2.5 mg/mL solution, the volume would be 100 µL.
-
Draw the calculated volume into the 1 mL syringe fitted with the gavage needle. Ensure there are no air bubbles.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin over its shoulders and neck. The head should be immobilized, and the body held in a vertical position. This alignment helps straighten the path to the esophagus.
-
-
Gavage Needle Insertion:
-
Introduce the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the back of the oral cavity.
-
Allow the mouse's natural swallowing reflex to help guide the needle into the esophagus. Never force the needle. If resistance is met, withdraw and reposition.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus (it should advance smoothly to the predetermined depth), depress the syringe plunger slowly and steadily to deliver the solution.
-
-
Post-Administration:
-
Smoothly withdraw the gavage needle.
-
Return the mouse to its cage and monitor it for at least 15 minutes for any signs of distress, such as difficulty breathing or fluid emerging from the nose, which could indicate accidental administration into the trachea.
-
Protocol 3: Administration of this compound via Tail Vein Injection in Mice
This protocol outlines the procedure for intravenous administration of the prepared this compound solution into the lateral tail vein of a mouse.
Materials:
-
Prepared this compound dosing solution
-
Sterile insulin syringe or 1 mL syringe with a small gauge needle (e.g., 27-30 gauge).
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% Isopropyl alcohol pads
-
Sterile gauze
Procedure:
-
Preparation:
-
Weigh the mouse to calculate the required injection volume. For a 5 mg/kg dose in a 25 g mouse using a 2.5 mg/mL solution, the volume would be 50 µL.
-
Draw the calculated volume into the syringe and carefully remove all air bubbles.
-
Warm the mouse for 5-10 minutes using a heat lamp or warming pad to induce vasodilation of the tail veins, making them easier to visualize and access.
-
-
Animal Restraint and Vein Visualization:
-
Place the mouse in an appropriate restrainer.
-
Gently clean the tail with an alcohol pad to improve visualization of the two lateral tail veins.
-
-
Injection:
-
Position the needle, bevel up, parallel to the chosen vein.
-
Puncture the skin and enter the vein at a shallow angle, advancing the needle a few millimeters into the vessel. A successful entry may produce a small "flash" of blood in the needle hub, though this is not always visible.
-
Slowly inject the this compound solution. There should be no resistance. If resistance is felt or a bleb (blister) forms on the tail, the needle is not in the vein. If this occurs, withdraw the needle, apply pressure, and attempt a new injection at a more proximal site (closer to the body).
-
-
Post-Administration:
-
After the injection is complete, withdraw the needle and immediately apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
GN44028 Technical Support Center: Troubleshooting Solubility in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with GN44028 in DMSO. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across suppliers, ranging from 30.53 mg/mL to 61 mg/mL. It is crucial to consult the certificate of analysis for the specific lot you are using. Some suppliers indicate that with assistance, such as ultrasonication, higher concentrations can be achieved.[1][2][3][4][5]
Q2: I am observing incomplete dissolution or precipitation of this compound in DMSO. What are the possible causes?
A2: Several factors can contribute to solubility issues:
-
Compound Purity and Batch Variability: Purity can differ between batches, affecting solubility.
-
DMSO Quality: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water in DMSO can significantly decrease the solubility of many organic compounds, including this compound.[3][5]
-
Temperature: The dissolution of this compound may be endothermic, meaning it requires energy to dissolve. Room temperature may not be sufficient for complete dissolution at higher concentrations.
-
Concentration: The desired concentration may exceed the solubility limit of this compound in DMSO under your specific experimental conditions.
Q3: How does this compound work?
A3: this compound is a potent inhibitor of the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α), with a reported IC50 of 14 nM.[1][2][3][5][6][7] It is important to note that this compound does not prevent the accumulation of HIF-1α protein or its heterodimerization with HIF-1β.[1][2][3][5][7] Instead, it interferes with the subsequent transcriptional activation of target genes.
Troubleshooting Guide
Issue: this compound is not fully dissolving in DMSO.
This guide provides a step-by-step protocol to address common solubility challenges with this compound in DMSO.
Workflow for Troubleshooting this compound Solubility Issues
Caption: A workflow diagram for troubleshooting this compound solubility in DMSO.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Use Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO to prepare your stock solution.[3][5] Avoid using DMSO from a previously opened bottle that may have absorbed moisture.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder.
-
Initial DMSO Addition: Add a portion of the total required DMSO volume to the vial containing the this compound powder.
-
Vortexing: Vortex the mixture thoroughly for 2-3 minutes.
-
Ultrasonication: Place the vial in an ultrasonic water bath for 15-30 minutes to aid dissolution.[2][3][5] Monitor the solution to see if the solid is dissolving.
-
Gentle Warming: If the compound is still not fully dissolved, warm the solution in a water bath at a temperature not exceeding 37°C.[3]
-
Final Volume Adjustment: Once the compound is completely dissolved, add the remaining DMSO to reach the final desired concentration and vortex to ensure homogeneity.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in DMSO from various suppliers. Note that the molecular weight of this compound is 305.33 g/mol .[1][2][4][8]
| Supplier | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| R&D Systems | 30.53 | 100 | |
| Tocris Bioscience | 30.53 | 100 | |
| MedChemExpress | 50 | 163.76 | Requires sonication.[2][3] |
| Sigma-Aldrich | 50 | 163.76 | |
| Selleck Chemicals | 61 | 199.78 | Use fresh DMSO.[5] |
Signaling Pathway
Mechanism of Action of this compound
Under hypoxic conditions, HIF-1α protein stabilizes and translocates to the nucleus, where it forms a heterodimer with HIF-1β. This complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. This compound inhibits this transcriptional activity.
Caption: The inhibitory effect of this compound on the HIF-1α signaling pathway.
References
- 1. GN 44028 | HIF Inhibitors: R&D Systems [rndsystems.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Buy this compound (EVT-269642) [evitachem.com]
GN44028 Technical Support Center: Investigating Potential Off-Target Effects
Disclaimer: GN44028 is a potent and specific inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α) transcriptional activity. While its on-target mechanism is well-defined, comprehensive public data on its off-target profile is limited. This guide provides a framework for researchers to investigate potential off-target effects using established methodologies and to troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of this compound?
A1: this compound is a potent inhibitor of HIF-1α transcriptional activity with an IC50 of 14 nM. It specifically disrupts the ability of the HIF-1α/HIF-1β heterodimer to activate gene transcription without affecting HIF-1α protein accumulation or its dimerization with HIF-1β.[1][2] Under hypoxic conditions, this leads to a reduction in the expression of HIF-1 target genes like VEGF.[1]
Q2: My cells show significant cytotoxicity at concentrations where I don't expect complete HIF-1α inhibition. Could this be an off-target effect?
A2: It is possible. While this compound is cytotoxic to a range of cancer cells, potent off-target effects can sometimes manifest at concentrations near or below the on-target IC50.[3] Unintended interactions with proteins essential for cell survival could lead to premature toxicity. We recommend performing a detailed dose-response curve and comparing the cytotoxic IC50 with the IC50 for inhibition of HIF-1α target gene expression (e.g., VEGF) in your specific cell line.
Q3: What are the first steps to determine if an observed phenotype is an on-target or off-target effect of this compound?
A3: A multi-step approach is recommended:
-
Validate with a Structurally Different Inhibitor: Use another known HIF-1α transcriptional inhibitor with a different chemical scaffold. If the phenotype is reproduced, it is more likely to be an on-target effect.
-
Perform a Rescue Experiment: If possible, overexpress a downstream effector of HIF-1α (like VEGF) and assess if it rescues the phenotype caused by this compound. A successful rescue would point towards an on-target mechanism.
-
Conduct Target Engagement Assays: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target, HIF-1α, in your cells at the concentrations being used.[4][5]
Q4: What advanced experimental methods can I use to identify potential off-targets of this compound?
A4: Several unbiased, proteome-wide methods are available:
-
Kinase Selectivity Profiling: Screen this compound against a large panel of kinases (e.g., KINOMEscan®).[6][7] This is a common approach as many small molecules unintentionally interact with kinase ATP-binding sites.
-
Proteome-wide CETSA (MS-CETSA): This method identifies proteins that are thermally stabilized upon binding to this compound across the entire proteome, providing a global view of potential targets.
-
Affinity Chromatography-Mass Spectrometry: Immobilize this compound on a resin to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
Troubleshooting Guide: Unexpected Experimental Results
This guide addresses common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High Cell Toxicity at Low Concentrations | The compound may have a potent off-target that is critical for cell viability. | 1. Verify On-Target IC50: Confirm the IC50 for HIF-1α target gene (e.g., VEGF) inhibition in your system via qPCR. 2. Compare IC50s: If the cytotoxicity IC50 is significantly lower than the on-target IC50, an off-target effect is likely. 3. Consult Off-Target Databases: Check databases for known off-targets of structurally similar compounds. |
| Phenotype Does Not Correlate with Hypoxia | The observed effect may be independent of the HIF-1α pathway. | 1. Test Under Normoxia: Perform the experiment under normoxic (normal oxygen) conditions. An on-target effect of a HIF-1α inhibitor should be most pronounced under hypoxic conditions where the pathway is active.[2][8] 2. Use HIF-1α Knockout/Knockdown Cells: If the phenotype persists in cells lacking HIF-1α, it is definitively an off-target effect. |
| Results Vary Between Cell Lines | Cell lines may have different expression levels of on-target or off-target proteins, or different dependencies on specific pathways. | 1. Quantify Target Expression: Use Western blot to confirm HIF-1α protein levels under hypoxia in your different cell lines. 2. Consider Genetic Background: The genetic context of each cell line can influence its response. A broad screening panel may be necessary to understand these differences. |
| In Vivo Efficacy is Poor Despite In Vitro Potency | This could be due to poor pharmacokinetics (PK), pharmacodynamics (PD), or an in vivo-specific off-target effect. | 1. Conduct PK/PD Studies: Measure compound levels in plasma and tumor tissue and correlate them with inhibition of HIF-1α target genes in vivo. 2. Assess In Vivo Toxicity: Monitor for unexpected toxicities that did not appear in cell culture, which may indicate an off-target effect in a specific organ or tissue. |
Data Presentation: Example Off-Target Screening Data
The following table is a hypothetical representation of data from a kinase selectivity screen. It is for illustrative purposes only and does not represent actual data for this compound. The goal of such a screen is to compare the potency of the compound against its primary target versus a wide range of other proteins.
Table 1: Hypothetical Kinase Selectivity Profile for "Inhibitor X"
| Target | On-Target/Off-Target | Binding Affinity (Kd, nM) | Selectivity Ratio (Off-Target Kd / On-Target Kd) |
| HIF-1α | On-Target | 14 | - |
| Kinase A | Off-Target | 250 | 17.9 |
| Kinase B | Off-Target | 1,200 | 85.7 |
| Kinase C | Off-Target | 8,500 | 607.1 |
| Kinase D | Off-Target | >10,000 | >714 |
| A higher selectivity ratio indicates greater specificity for the on-target protein. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound binds to its target protein (HIF-1α) in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[4][5]
Materials:
-
Cell line of interest
-
This compound and DMSO (vehicle control)
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Thermocycler, centrifuges
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies for HIF-1α and loading control)
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or DMSO for 1-2 hours under hypoxic conditions to ensure HIF-1α is expressed and stable.
-
Harvest and Resuspend: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.[4]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation and Analysis: Collect the supernatant (soluble protein fraction). Normalize protein concentration, prepare samples for SDS-PAGE, and perform a Western blot to detect the amount of soluble HIF-1α remaining at each temperature.
-
Data Interpretation: In the DMSO-treated samples, the HIF-1α signal should decrease as the temperature increases. In the this compound-treated samples, if the compound binds and stabilizes HIF-1α, the protein will remain soluble at higher temperatures, resulting in a "thermal shift" on the blot.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: On-target mechanism of this compound in the HIF-1α signaling pathway.
Caption: Experimental workflow for identifying potential off-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. raybiotech.com [raybiotech.com]
- 2. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. cusabio.com [cusabio.com]
Technical Support Center: Optimizing GN44028 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GN44028 in cell viability assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1] Its primary mechanism is the inhibition of HIF-1α transcriptional activity, with an IC50 of 14 nM.[1][2] Notably, it does not affect HIF-1α mRNA expression, protein accumulation, or the heterodimerization of HIF-1α and HIF-1β.[1][2]
Q2: What is the recommended starting concentration range for this compound in cell viability assays?
A2: The optimal concentration of this compound is cell-line dependent. Based on available data, a broad concentration range of 0.01 µM to 50 µM is recommended for initial dose-response experiments. Cytotoxicity has been observed in various cancer cell lines, with IC50 values ranging from 2.1 µM to 25.4 µM.[3] For inhibition of downstream HIF-1α targets like VEGF, concentrations as low as 0.001 µM to 1 µM have been shown to be effective.[1]
Q3: What solvents are recommended for dissolving and diluting this compound?
A3: this compound is soluble in DMSO and ethanol up to 100 mM.[2] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.[4]
Q4: How does this compound affect signaling pathways other than HIF-1α?
A4: Research has indicated that this compound can abrogate TGF-β-induced colony formation, suggesting an interaction with the TGF-β signaling pathway.[1] Furthermore, by inhibiting HIF-1α, this compound can also affect downstream pathways such as the β-catenin/Wnt signaling pathway.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Increased evaporation in the outer wells of the microplate. 3. Inconsistent compound dilution: Errors in preparing the serial dilutions. | 1. Ensure a single-cell suspension before seeding. Use consistent pipetting techniques. 2. Avoid using the outermost wells of the plate. Alternatively, fill them with sterile PBS or media to maintain humidity.[4] 3. Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and mix thoroughly between dilutions. |
| No significant decrease in cell viability at expected cytotoxic concentrations | 1. Incorrect concentration of this compound: The concentration may be too low for the specific cell line. 2. Cell line resistance: The chosen cell line may be insensitive to this compound. 3. Short incubation time: The duration of exposure may be insufficient to induce cell death. | 1. Perform a broad dose-response experiment. Test concentrations ranging from nanomolar to high micromolar (e.g., 0.01 µM to 100 µM). 2. Verify the activity of the JAK-STAT pathway in your cell line if applicable. Confirm that the target pathway is active and sensitive to inhibition.[4] 3. Increase the incubation time. Consider extending the treatment duration to 48 or 72 hours. |
| Greater than 100% cell viability at low concentrations | 1. Hormetic effect: Some compounds can have a stimulatory effect at low doses. 2. Assay interference: The compound may interfere with the chemistry of the viability assay (e.g., reduction of tetrazolium salts). | 1. This is a known phenomenon. Report the data as observed. 2. Use an alternative viability assay. Consider a non-metabolic-based assay, such as a live/dead stain or an ATP-based assay, to confirm the results.[6] |
| Precipitation of this compound in the culture medium | 1. Poor solubility at final concentration: The compound may not be fully soluble in the aqueous culture medium. 2. Interaction with media components: Serum proteins or other components may cause the compound to precipitate. | 1. Lower the final concentration of this compound. Ensure the final DMSO concentration is as low as possible. 2. Visually inspect the wells after adding the compound. If precipitation is observed, prepare fresh dilutions and consider using a serum-free medium for the treatment period if experimentally feasible. |
Quantitative Data Summary
Table 1: IC50 Values of this compound
| Parameter | Cell Line/Target | IC50 Value | Reference |
| HIF-1α Transcriptional Activity | - | 14 nM | [1][2][3] |
| Cytotoxicity | HCT116 (colorectal cancer) | 2.1 µM | [3] |
| Cytotoxicity | HepG2 (hepatic cancer) | 3.7 µM | [3] |
| Cytotoxicity | PC3 (prostate cancer) | 25.4 µM | [3] |
| Cytotoxicity | HeLa (cervical cancer) | 2.1 µM | [3] |
Table 2: Effective Concentrations of this compound in In Vitro Studies
| Effect | Cell Line | Concentration | Incubation Time | Reference |
| Inhibition of hypoxia-induced VEGF mRNA expression | HeLa | 0.001 - 1 µM | 4 hours | [1] |
| Abrogation of TGF-β-induced colony formation | HCT116 | 20 nM | 10 days | [1] |
| Anti-proliferative activity | HCT116, HepG2, HeLa | ~0 - 30 µM | Not Specified | [1] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the measurement of cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control from all other wells.
-
Normalize the data to the vehicle control by setting the average absorbance of the vehicle control wells to 100% viability.
-
Plot the normalized viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action on the HIF-1α signaling pathway.
Caption: General experimental workflow for a cell viability assay.
Caption: Logical workflow for troubleshooting common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GN 44028 | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tumor‐associated macrophage‐derived transforming growth factor‐β promotes colorectal cancer progression through HIF1‐TRIB3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
troubleshooting inconsistent results with GN44028
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GN44028. The information is designed to address common issues and ensure consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing inconsistent IC50 values for this compound in my cell-based assays?
A1: Inconsistent IC50 values can arise from several factors. Refer to the troubleshooting workflow below and consider the following:
-
Compound Stability: this compound is sensitive to storage conditions. Improper storage can lead to degradation of the compound, affecting its potency. Ensure the solid compound is stored at +4°C and stock solutions are stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use.[1] Avoid repeated freeze-thaw cycles.
-
Solubility Issues: this compound is soluble in DMSO and ethanol. Incomplete solubilization can lead to a lower effective concentration in your experiment. Ensure the compound is fully dissolved before adding it to your cell culture media. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration.
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to this compound. The reported IC50 values for cytotoxicity range from 2.1 µM in HCT116 and HeLa cells to 25.4 µM in PC3 cells.[2] Ensure you are using the appropriate concentration range for your specific cell line.
-
Assay-Specific Conditions: Factors such as cell density, serum concentration in the media, and the duration of compound exposure can all influence the apparent IC50 value. Standardize these parameters across all experiments to ensure reproducibility.
Q2: I am not seeing a decrease in HIF-1α protein levels after treating my cells with this compound. Is the compound not working?
A2: This is an expected result and does not indicate a problem with the compound. This compound inhibits the transcriptional activity of HIF-1α, not its expression or protein accumulation.[1] Therefore, you should not expect to see a reduction in HIF-1α protein levels on a Western blot.
To verify the activity of this compound, you should measure the expression of HIF-1α downstream target genes, such as VEGF.[2] A successful experiment will show a dose-dependent decrease in VEGF mRNA or protein levels following this compound treatment under hypoxic conditions.
Q3: My in vivo experiments with this compound are not showing the expected tumor growth inhibition.
A3: Several factors can contribute to a lack of efficacy in vivo:
-
Compound Formulation and Administration: Ensure proper formulation for in vivo use. A common formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for injection.[3] Inconsistent or incomplete solubilization in the vehicle can lead to inaccurate dosing.
-
Dosing and Schedule: The reported effective dose in a CT26 murine colon cancer model was 5 mg/kg administered twice per week via tail vein injection.[2] The dosing regimen may need to be optimized for your specific tumor model and route of administration.
-
Tumor Model: The sensitivity of different tumor types to HIF-1α inhibition can vary. The selection of an appropriate tumor model is critical for observing the desired anti-tumor effects.
Quantitative Data Summary
The following tables summarize the reported biological activity of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| HIF-1α Transcriptional Inhibition IC50 | HeLa | 14 nM | [1][2] |
Table 2: Cytotoxic IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal | 2.1 | [2] |
| HeLa | Cervical | 2.1 | [2] |
| HepG2 | Hepatic | 3.7 | [2] |
| PC3 | Prostate | 25.4 | [2] |
Experimental Protocols
Protocol 1: In Vitro HIF-1α Reporter Gene Assay
-
Cell Seeding: Seed HeLa cells (or other suitable reporter cell line) in a 96-well plate at a density of 1 x 10^4 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Hypoxia Induction: Place the plate in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 16-24 hours.
-
Luciferase Assay: After the hypoxia incubation, measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for Downstream Target (VEGF)
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound and incubate under hypoxic conditions for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against VEGF overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.
Visualizations
Caption: Mechanism of action of this compound in the HIF-1α signaling pathway.
References
GN44028 degradation and proper storage conditions
Technical Support Center: GN44028
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, proper storage, and handling of the HIF-1α inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) with an IC50 of 14 nM.[1][2] It functions by inhibiting the transcriptional activity of HIF-1α, a key regulator in the cellular response to hypoxia, which is crucial for tumor progression and angiogenesis.[3][4] Unlike some other inhibitors, this compound does not suppress HIF-1α mRNA expression, protein accumulation, or its heterodimerization with HIF-1β.[1][2][5]
Q2: How should I store the solid (powder) form of this compound?
For long-term stability, the solid form of this compound should be stored at -20°C.[2][3][6] Some suppliers also indicate that storage at +4°C is acceptable for shorter periods.[5][6] Always refer to the batch-specific Certificate of Analysis for the most accurate information.
Q3: What are the recommended storage conditions for this compound stock solutions?
Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials.[2] For long-term storage, -80°C is recommended, while -20°C is suitable for shorter periods.[1][2]
Q4: How long can I store this compound in its solid and dissolved forms?
The stability of this compound varies by storage condition and form. The following table summarizes the storage recommendations from various suppliers.
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | ≥ 4 years[3] |
| Solid (Powder) | -20°C | 3 years[2][6] |
| Solid (Powder) | +4°C | 2 years[6] |
| Stock Solution | -80°C | 6 months to 1 year[1][2] |
| Stock Solution | -20°C | 1 month[1][2] |
Q5: What solvents can be used to dissolve this compound?
This compound is soluble in DMSO (up to 100 mM), ethanol (up to 100 mM), and methanol.[3][5][7] For in vitro experiments, DMSO is commonly used to prepare concentrated stock solutions.[2] For in vivo studies, specific formulations involving solvents like DMSO, PEG300, Tween-80, and saline or corn oil may be required.[1][2][6]
Troubleshooting Guide
Issue: I am seeing inconsistent or lower-than-expected activity in my experiments.
This could be a sign of compound degradation. Follow these steps to troubleshoot the issue.
Step 1: Verify Storage Conditions
-
Question: Was the compound stored according to the recommended guidelines (see table above)?
-
Action: Immediately transfer the compound to the correct storage temperature. For stock solutions, ensure they were stored in tightly sealed vials to prevent solvent evaporation and exposure to moisture.
Step 2: Check Handling Procedures
-
Question: Was the stock solution subjected to multiple freeze-thaw cycles?
-
Action: Prepare fresh aliquots from a new vial of solid compound. It is highly recommended to aliquot stock solutions after the initial preparation to minimize degradation from repeated temperature changes.[2]
Step 3: Assess Solution Preparation
-
Question: For in vivo experiments, was the working solution prepared fresh on the day of use?
-
Action: Due to lower stability in aqueous-based buffers, it is critical to prepare working solutions for animal studies immediately before administration.[1][2]
Step 4: Perform a Quality Control Check
-
Question: How can I confirm the integrity of my this compound?
-
Action: If you suspect degradation, the most reliable method to assess purity is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[5][7] Compare the purity of your suspect aliquot to a freshly prepared solution from a new vial of solid compound.
The following diagram illustrates a logical workflow for troubleshooting potential this compound degradation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Compound Information:
-
Procedure:
-
Equilibrate a vial of solid this compound to room temperature before opening.
-
To prepare a 10 mM stock solution, add 3.275 mL of high-purity, anhydrous DMSO to 1 mg of this compound solid.
-
Vortex or sonicate the solution gently until the solid is completely dissolved.[6] Some suppliers note that gentle heating can also aid dissolution.[1]
-
Dispense the solution into single-use aliquots in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General Stability Assessment using HPLC
This is a general protocol to assess the stability of this compound under your specific experimental conditions (e.g., in cell culture media).
-
Preparation:
-
Prepare a fresh solution of this compound in the desired buffer or medium at the final working concentration.
-
Prepare a control sample by dissolving this compound in a stable solvent like DMSO or Methanol at the same concentration.
-
-
Incubation:
-
Incubate the experimental solution under the conditions you wish to test (e.g., 37°C, 5% CO2).
-
Store the control sample at -80°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the experimental solution and immediately freeze it at -80°C to halt any further degradation.
-
-
Analysis:
-
Analyze all samples (including the T=0 and control samples) by reverse-phase HPLC with a UV detector (λmax ≈ 264 nm).[3]
-
Compare the peak area of the parent this compound compound across the different time points. A decrease in the main peak area and the appearance of new peaks would indicate degradation.
-
Visualized Pathways and Workflows
Mechanism of Action: HIF-1α Inhibition
This compound acts downstream of HIF-1α protein accumulation and stabilization. Under hypoxic conditions, HIF-1α is stable and promotes the transcription of genes involved in tumor survival. This compound intervenes by inhibiting this transcriptional activity.
Recommended Handling and Storage Workflow
To ensure the highest quality and reproducibility of your experiments, follow this recommended workflow from receiving the compound to its experimental use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A novel inhibitor of hypoxia-inducible factor-1α P3155 also modulates PI3K pathway and inhibits growth of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GN 44028 | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. Buy this compound (EVT-269642) [evitachem.com]
minimizing GN44028 precipitation in cell culture media
Welcome to the technical support center for GN44028. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize precipitation and ensure the effective application of this potent HIF-1α inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable, and orally active small molecule inhibitor of hypoxia-inducible factor (HIF)-1α.[1][2] It functions by inhibiting the transcriptional activity of HIF-1α, a key regulator of the cellular response to hypoxia, which is often implicated in cancer progression.[1][2] Specifically, this compound has been shown to impair the transcriptional pathway induced by the HIF-1α/HIF-1β heterodimer without affecting HIF-1α protein accumulation or the formation of the heterodimer itself.[1][2][3] Its inhibitory action leads to a reduction in the expression of downstream targets like VEGF, and it has demonstrated anti-proliferative effects in various cancer cell lines.[1][3]
Q2: Why am I observing precipitation after adding this compound to my cell culture medium?
A2: Precipitation of this compound in aqueous-based cell culture media is a common issue due to its limited solubility in such environments.[4] Several factors can contribute to this phenomenon:
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will cause it to precipitate.
-
Improper Dissolution of Stock Solution: If the initial stock solution in an organic solvent like DMSO is not fully dissolved, adding it to the medium will result in immediate precipitation.
-
pH of the Medium: The pH of your cell culture medium can influence the solubility of small molecules.[5][6]
-
Temperature Fluctuations: Changes in temperature, such as moving from a warm incubator to a cooler biosafety cabinet, can decrease the solubility of some compounds.[7] Repeated freeze-thaw cycles of the stock solution should also be avoided.[7]
-
Media Composition: Interactions between this compound and components in the culture medium, such as salts and proteins, can lead to the formation of insoluble complexes.[5]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) and ethanol are recommended solvents for preparing stock solutions of this compound.[2] It is crucial to ensure that the final concentration of the solvent in your cell culture is kept to a minimum (typically below 0.5% for DMSO) to avoid cytotoxicity.[4]
Q4: Can I filter the medium to remove the precipitate?
A4: Filtering the medium after precipitation has occurred is not recommended. This will remove the precipitated active compound, leading to an unknown and lower final concentration of this compound in your experiment, rendering the results unreliable.[8] The focus should be on preventing precipitation from occurring in the first place.
Troubleshooting Guide: Minimizing this compound Precipitation
If you are experiencing precipitation of this compound, follow this step-by-step guide to identify and resolve the issue.
Step 1: Verify Your Stock Solution Preparation
Ensure your this compound stock solution is prepared correctly.
-
Complete Dissolution: The compound must be fully dissolved in the solvent. Gentle warming or sonication may aid in the dissolution of the stock solution.[1]
-
Appropriate Concentration: Prepare a high-concentration stock solution to minimize the volume of solvent added to your cell culture medium.
-
Proper Storage: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[9]
Step 2: Optimize the Addition of this compound to the Medium
The method of diluting the stock solution into the culture medium is critical.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[10]
-
Gradual Dilution: Add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Avoid Direct Addition to Cells: Prepare the final working concentration of this compound in a separate tube of fresh medium before adding it to your cells.
Step 3: Evaluate and Adjust Experimental Parameters
If precipitation persists, consider the following adjustments.
-
Lower the Final Concentration: You may be exceeding the solubility limit of this compound in your specific cell culture medium. Perform a dose-response experiment to determine the maximum soluble concentration under your experimental conditions.
-
Test Different Media Formulations: The composition of the basal medium can influence solubility. If possible, test the solubility of this compound in alternative media.
-
Control the pH: While most cell culture media are buffered, significant additions of other reagents could alter the pH. Ensure the final pH of your medium is within the optimal range for both your cells and this compound solubility.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
|---|---|---|
| DMSO | 30.53 | 100 |
| Ethanol | 30.53 | 100 |
This data is based on a molecular weight of 305.33. Batch-specific molecular weights may vary.
Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture
| Solvent | Maximum Recommended Final Concentration | Notes |
|---|---|---|
| DMSO | ≤ 0.5% (v/v) | Some cell lines may be sensitive to concentrations as low as 0.1%. Always include a vehicle control in your experiments.[4] |
| Ethanol | ≤ 0.5% (v/v) | Can be toxic to some cell lines at higher concentrations. A vehicle control is recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight will be batch-specific, refer to the certificate of analysis).
-
In a sterile environment (e.g., a biosafety cabinet), weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Objective: To dilute the this compound stock solution into cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of medium. Ensure the final DMSO concentration remains below 0.5%.
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop by drop.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the medium for any signs of precipitation.
-
Use this freshly prepared this compound-containing medium to treat your cells as planned in your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified HIF-1α signaling pathway and the inhibitory action of this compound.
Caption: Key factors contributing to the precipitation of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GN 44028 | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 3. This compound - Calbiochem | 538254 [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 7. Cause analysis of precipitate in cell culture flaskâtemperature [luoron.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. cellculturecompany.com [cellculturecompany.com]
Technical Support Center: Addressing GN44028 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of GN44028, a potent HIF-1α inhibitor, with a specific focus on its effects in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), with an IC50 of 14 nM.[1][2] It functions by inhibiting the transcriptional activity of HIF-1α. Notably, it does not suppress the expression of HIF-1α mRNA, the accumulation of HIF-1α protein, or the formation of the HIF-1α/HIF-1β heterodimer.[1][2] Its primary role is to block the downstream signaling cascade that is activated under hypoxic conditions.
Q2: What are the known effects of this compound on cancer cells?
A2: this compound has demonstrated anti-proliferative and cytotoxic effects across a range of cancer cell lines. The IC50 values for cytotoxicity vary depending on the cell line, as summarized in the table below.
Q3: Is this compound expected to be cytotoxic to non-cancerous cell lines?
A3: While direct studies on the cytotoxicity of this compound in non-cancerous cell lines are limited in publicly available literature, research on other HIF-1α inhibitors suggests a degree of selectivity for cancer cells. For instance, inhibitors like Chetomin and 2-methoxyestradiol (2-ME2) have shown marginal toxicity to non-cancerous cells while being potent against cancer cells.[3][4][5][6] Another inhibitor, KC7F2, also exhibited more pronounced cytotoxicity in tumor cell lines compared to normal cells.[7] This selectivity is likely due to the dependency of many cancer cells on the HIF-1α pathway for survival and proliferation, especially in the hypoxic tumor microenvironment. Therefore, it is hypothesized that this compound may have a wider therapeutic window, with less impact on the viability of non-cancerous cells. However, empirical testing is essential to confirm this for any specific non-cancerous cell line.
Q4: Why is it important to test this compound on non-cancerous cell lines?
A4: Testing this compound on non-cancerous cell lines is a critical step in preclinical drug development for several reasons:
-
Safety Profiling: It helps to determine the potential for off-target toxicity and to establish a safety margin.
-
Therapeutic Index: Comparing the cytotoxicity in cancerous versus non-cancerous cells allows for the determination of the therapeutic index, a key indicator of a drug's potential utility.
-
Understanding Mechanism: It can provide insights into the reliance of normal physiological processes on the HIF-1α pathway.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | MTT | 72 hrs | 2.1 | [1] |
| HepG2 | Hepatocellular Carcinoma | MTT | 72 hrs | 3.7 | [1] |
| HeLa | Cervical Adenocarcinoma | MTT | 72 hrs | 2.1 | [1] |
| PC-3 | Prostate Adenocarcinoma | MTT | 72 hrs | 25.4 | [1] |
Experimental Protocols
Here are detailed protocols for key assays to assess the cytotoxicity of this compound.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
This compound
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Materials:
-
This compound
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound and include appropriate controls (vehicle control, positive control for maximum LDH release).
-
Incubate for the desired time period.
-
Carefully collect the cell culture supernatant.
-
Follow the LDH assay kit manufacturer's instructions to mix the supernatant with the reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (usually 490 nm).
-
Apoptosis Assay: Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Materials:
-
This compound
-
Non-cancerous cell line of interest
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding buffer
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
-
-
Procedure:
-
Seed cells in appropriate culture vessels and treat with this compound for the desired duration.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the kit protocol and incubate in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Apoptosis Assay: Caspase-3/7 Activity
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
This compound
-
Non-cancerous cell line of interest
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound and appropriate controls.
-
Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
Troubleshooting Guides
Issue 1: High background signal in the LDH assay.
-
Question: My negative control wells (untreated cells) show high LDH release. What could be the cause?
-
Answer:
-
Over-seeding of cells: Too many cells in the well can lead to nutrient depletion and spontaneous cell death. Optimize your cell seeding density.
-
Rough handling of cells: Excessive pipetting or centrifugation can damage cell membranes. Handle cells gently.
-
Contamination: Microbial contamination can cause cell lysis. Check your cultures for any signs of contamination.
-
Serum in the medium: Some sera contain endogenous LDH. Use a low-serum medium or a serum-free medium if compatible with your cells.
-
Issue 2: Inconsistent results in the MTT assay.
-
Question: I am observing high variability between replicate wells in my MTT assay. What should I check?
-
Answer:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before plating.
-
Edge effects: Evaporation from the outer wells of a 96-well plate can concentrate media components and affect cell growth. Avoid using the outer wells or fill them with sterile PBS.
-
Incomplete dissolution of formazan crystals: Ensure the formazan crystals are fully dissolved by thorough mixing before reading the absorbance.
-
This compound interference: At high concentrations, the compound itself might interfere with the MTT reduction. Run a cell-free control with this compound to check for this.
-
Issue 3: No significant cytotoxicity observed in non-cancerous cells at expected concentrations.
-
Question: I am not seeing a cytotoxic effect of this compound on my non-cancerous cell line, even at concentrations that are effective in cancer cells. Is this expected?
-
Answer:
-
Selective toxicity: This is a plausible and even desirable outcome. As mentioned in the FAQs, HIF-1α inhibitors can exhibit selective toxicity towards cancer cells. Non-cancerous cells may not rely on the HIF-1α pathway to the same extent for survival.
-
Time-dependent effects: The cytotoxic effects may take longer to manifest in non-cancerous cells. Consider extending the incubation time.
-
Cell-specific resistance: The specific non-cancerous cell line you are using might have intrinsic resistance mechanisms.
-
Confirm compound activity: Ensure your stock of this compound is active by testing it on a sensitive cancer cell line as a positive control.
-
Issue 4: Increase in MTT signal at certain this compound concentrations.
-
Question: At some concentrations of this compound, the MTT absorbance is higher than the control. What does this mean?
-
Answer:
-
Hormesis effect: Some compounds can have a stimulatory effect at low concentrations and an inhibitory effect at high concentrations.
-
Induction of metabolic activity: The compound might be inducing a stress response that temporarily increases metabolic activity and, therefore, MTT reduction.
-
Compound interference: The compound itself might be directly reducing the MTT reagent. Run a cell-free control to rule this out.
-
Visualizations
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions, and the point of intervention by this compound.
Caption: A general experimental workflow for assessing the cytotoxicity of this compound.
Caption: A logical workflow for troubleshooting unexpected results in cytotoxicity experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
impact of serum concentration on GN44028 activity
Welcome to the technical support center for GN44028. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the impact of serum concentration on the activity of this potent HIF-1α inhibitor.
Understanding this compound
This compound is a potent and orally active inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activity, with a reported IC50 of 14 nM. It selectively inhibits the transcriptional activity of HIF-1α without affecting HIF-1α mRNA expression, protein accumulation, or its heterodimerization with HIF-1β.[1] This targeted mechanism makes it a valuable tool for studying the downstream effects of HIF-1α signaling in various cellular processes, including angiogenesis and cancer progression.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅N₃O₂ | |
| Molecular Weight | 305.33 g/mol | |
| Solubility | Soluble in DMSO (up to 50 mg/mL) and ethanol (up to 100 mM). | [2] |
FAQs: Impact of Serum Concentration on this compound Activity
This section addresses frequently asked questions regarding the influence of serum on the experimental performance of this compound.
Q1: Why is my apparent IC50 value for this compound higher than the reported 14 nM?
A1: A common reason for a rightward shift (higher) in the IC50 value is the presence of serum in your cell culture medium. This compound, like many small molecules, can bind to proteins in the serum, primarily albumin. This binding sequesters the compound, reducing the concentration of free, active this compound available to interact with its intracellular target. The "free drug hypothesis" states that only the unbound fraction of a drug is pharmacologically active.[3]
Q2: How does serum concentration affect the potency of this compound?
A2: The concentration of serum in your culture medium will directly influence the fraction of unbound this compound. Higher serum concentrations lead to increased protein binding and a lower free fraction of the inhibitor. Consequently, a higher total concentration of this compound is required to achieve the same effective intracellular concentration and biological effect. This can result in a significant increase in the observed IC50 value. For highly protein-bound drugs, even small variations in serum percentage can lead to substantial changes in potency.[3]
Q3: How can I estimate the effect of serum on my experiments with this compound?
A3: You can perform a serum-shift assay to quantify the impact of serum on this compound activity. This involves determining the IC50 of this compound in parallel experiments with varying concentrations of serum (e.g., 0%, 2%, 5%, 10% Fetal Bovine Serum). The resulting fold-shift in the IC50 value provides a quantitative measure of the impact of serum protein binding.[4]
Q4: Should I use serum-free or low-serum conditions for my this compound experiments?
A4: The choice between serum-free, low-serum, or serum-containing media depends on your experimental goals and the biology of your cell line.
-
Serum-free conditions: Eliminate the confounding variable of protein binding, allowing for a more direct assessment of this compound's intrinsic potency. However, many cell lines require serum for optimal health and proliferation.
-
Low-serum conditions: Can be a compromise, reducing the impact of protein binding while still providing essential growth factors.
-
Serum-containing conditions: May be more physiologically relevant for some studies but require careful consideration of the impact on drug concentration. Consistency in the serum batch and concentration is crucial for reproducible results.
Q5: How do I calculate the free concentration of this compound in my experiments?
A5: Precisely calculating the free drug concentration requires knowing the fraction of this compound that is unbound to serum proteins (fu). This can be determined experimentally using techniques like equilibrium dialysis or ultrafiltration.[5] Once the fu is known, the free concentration can be calculated using the following formula:
Free Concentration = Total Concentration x fu
Without experimental data for this compound, a serum-shift assay can provide an empirical understanding of how much to adjust your working concentration to account for serum effects.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound, with a focus on issues related to serum concentration.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in results between experiments. | 1. Serum batch-to-batch variability: Different lots of serum can have varying protein compositions, affecting the binding of this compound. 2. Inconsistent serum concentration: Minor differences in the final serum percentage in your media can lead to variations in free drug concentration. 3. Pipetting errors. | 1. Test and reserve a large batch of serum: Once a suitable batch is identified, purchase a sufficient quantity for the entire series of experiments. 2. Prepare a large volume of complete media: This ensures a consistent serum concentration across all experiments. 3. Use calibrated pipettes and consistent technique. |
| Observed IC50 is significantly higher than expected. | 1. High serum concentration: As discussed in the FAQs, serum protein binding reduces the free concentration of this compound. 2. Cell density: High cell density can increase the number of target molecules, potentially requiring a higher concentration of the inhibitor. 3. Compound degradation: Improper storage or handling of this compound can lead to loss of activity. | 1. Perform a serum-shift assay: Determine the IC50 at different serum concentrations to understand the magnitude of the effect. Consider reducing the serum concentration if your cell line permits. 2. Optimize and maintain consistent cell seeding density. 3. Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. [1] |
| No or weak HIF-1α inhibitory effect observed. | 1. Insufficient free drug concentration: The concentration of unbound this compound may be too low to effectively inhibit HIF-1α transcriptional activity due to high serum protein binding. 2. Timing of treatment and analysis: The kinetics of HIF-1α induction and the action of this compound may not be optimally aligned. 3. Cell line specific factors: Some cell lines may be less sensitive to HIF-1α inhibition. | 1. Increase the concentration of this compound: If working in high serum, a higher total concentration is likely needed. 2. Optimize the timing of hypoxia induction and this compound treatment. Pre-incubation with this compound before hypoxic challenge is often effective. 3. Confirm HIF-1α activity in your cell line using a positive control (e.g., a known HIF-1α activator like CoCl₂ or DMOG) and a reporter assay. |
| High background in HIF-1α reporter assays. | 1. Autofluorescence/luminescence from media components: Phenol red and components of serum can contribute to background signals. 2. Contamination: Mycoplasma or other microbial contamination can non-specifically activate cellular signaling pathways. | 1. Use phenol red-free media and consider reduced-serum formulations for the assay readout. 2. Regularly test cell cultures for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Serum-Shift Assay to Determine the Impact of Serum on this compound Potency
This protocol is designed to quantify the effect of Fetal Bovine Serum (FBS) on the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
This compound
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in media containing different percentages of FBS (e.g., 0%, 2%, 5%, and 10%). Also, include a vehicle control (e.g., DMSO) for each serum concentration.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared this compound dilutions.
-
Incubation: Incubate the plates for a duration appropriate to observe a cytotoxic or anti-proliferative effect (e.g., 48-72 hours).
-
Cell Viability Assessment: At the end of the incubation period, measure cell viability using your chosen assay system according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control for each respective serum concentration.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value for each serum concentration.
-
Calculate the fold-shift in IC50 relative to the 0% serum condition.
-
Expected Outcome: You should observe an increase in the IC50 value of this compound as the percentage of FBS in the culture medium increases.
Data Presentation:
| % FBS | IC50 (nM) | Fold-Shift in IC50 (relative to 0% FBS) |
| 0% | Value | 1.0 |
| 2% | Value | Value |
| 5% | Value | Value |
| 10% | Value | Value |
Protocol 2: In Vitro Assay to Determine Serum Protein Binding by Equilibrium Dialysis
This protocol provides a method to determine the fraction of unbound this compound in the presence of serum.
Materials:
-
This compound
-
Human or relevant species serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
LC-MS/MS or other sensitive analytical method for this compound quantification
Procedure:
-
Preparation of Solutions: Prepare a solution of this compound in serum and a corresponding solution in PBS at the desired concentration.
-
Dialysis Setup: Add the this compound-containing serum to one chamber of the equilibrium dialysis unit and an equal volume of PBS to the other chamber, separated by a semi-permeable membrane.
-
Equilibration: Incubate the device at 37°C with gentle shaking for a sufficient time to allow equilibrium to be reached (typically 4-24 hours, to be optimized).
-
Sample Collection: After incubation, collect samples from both the serum and the PBS chambers.
-
Quantification: Determine the concentration of this compound in both chambers using a validated analytical method.
-
Calculation:
-
The concentration in the PBS chamber represents the free (unbound) drug concentration.
-
The concentration in the serum chamber represents the total drug concentration (bound + unbound).
-
Calculate the fraction unbound (fu) as: fu = (Concentration in PBS chamber) / (Concentration in serum chamber)
-
Calculate the percentage bound as: % Bound = (1 - fu) x 100
-
Expected Outcome: This will provide a quantitative measure of the extent to which this compound binds to serum proteins.
Signaling Pathways and Experimental Workflows
HIF-1α Signaling Pathway under Normoxia and Hypoxia
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation. In hypoxic conditions, PHDs are inactive, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.
Mechanism of Action of this compound
This compound inhibits the transcriptional activity of the HIF-1 complex without preventing the stabilization and nuclear translocation of HIF-1α. This suggests that this compound interferes with the ability of the HIF-1 complex to activate gene expression.
Crosstalk between HIF-1α, TGF-β, and Wnt/β-catenin Signaling
HIF-1α signaling is interconnected with other key cancer-related pathways, including TGF-β and Wnt/β-catenin. TGF-β can induce HIF-1α expression, and HIF-1α can, in turn, mediate some of the pro-tumorigenic effects of TGF-β. Similarly, there is evidence of crosstalk between HIF-1α and the Wnt/β-catenin pathway. This compound can be used to dissect the role of HIF-1α in these interconnected signaling networks.
Experimental Workflow: Evaluating the Impact of Serum on this compound Activity
The following diagram outlines a logical workflow for investigating and mitigating the effects of serum when working with this compound.
References
- 1. Hypoxia-inducible factor-1α and Wnt/β-catenin signaling pathways promote the invasion of hypoxic gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
long-term stability of GN44028 stock solutions at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of GN44028 stock solutions at -20°C, along with troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound stock solutions?
For long-term storage, it is highly recommended to store aliquoted this compound stock solutions at -80°C. For short-term storage, -20°C is acceptable, but the stability period is significantly reduced.
Q2: How long is a this compound stock solution stable at -20°C?
The stability of this compound stock solutions at -20°C can vary between suppliers. Generally, it is recommended to use the stock solution within 1 month when stored at -20°C.[1][2] Some suppliers suggest a stability of up to 3 months at this temperature.[3] To ensure the integrity of your experiments, it is advisable to adhere to the shorter recommended duration or perform your own stability validation.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[4][5] It is also soluble in ethanol.[4][5]
Q4: Can I freeze-thaw my this compound stock solution multiple times?
It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[2] Prepare single-use aliquots of your stock solution to maintain its integrity.
Q5: What are the signs of this compound degradation in my stock solution?
Visual signs of degradation can include precipitation, discoloration, or the appearance of particulate matter in the solution upon thawing. However, chemical degradation can occur without any visible changes. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC).
Q6: Does the stability of the powdered form of this compound differ from the stock solution?
Yes, the solid (powder) form of this compound is significantly more stable than its solution. The powdered compound can be stored for up to 3 years at -20°C.[6] Some suppliers recommend storing the solid at +4°C.[4][7] Always refer to the supplier's certificate of analysis for batch-specific storage recommendations.
Summary of this compound Stock Solution Stability
| Storage Temperature | Recommended Duration of Stability | Source |
| -20°C | 1 month | MedchemExpress[1], Selleck Chemicals[2] |
| -20°C | Up to 3 months | Merck Millipore (Calbiochem)[3] |
| -80°C | 6 months | MedchemExpress[1] |
| -80°C | 1 year | Selleck Chemicals[2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time | Degradation of this compound stock solution. | Prepare fresh stock solutions from powder. Validate the stability of your current stock solution using the protocol below. Ensure proper storage conditions and avoid freeze-thaw cycles. |
| Precipitate observed in thawed stock solution | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, the solution may be supersaturated or degraded; consider preparing a fresh, lower concentration stock. |
| Loss of compound activity in bioassays | Chemical degradation of this compound. | Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from powder. Confirm the activity of the new stock in a control experiment. |
Experimental Protocols
Protocol for Validating the Long-Term Stability of this compound Stock Solutions
This protocol outlines a general workflow for assessing the stability of a this compound stock solution stored at -20°C using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of intact this compound remaining in a DMSO stock solution after storage at -20°C for a defined period.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
HPLC-grade DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler vials
Methodology:
-
Time Point Zero (T0) Sample Preparation:
-
Thaw a freshly prepared aliquot of your this compound stock solution.
-
Prepare a working solution by diluting the stock solution to a final concentration of approximately 10-50 µM in the initial mobile phase composition (e.g., 95:5 water:acetonitrile).
-
Transfer the diluted sample to an HPLC vial.
-
This sample will serve as your 100% integrity control.
-
-
Storage of Stability Samples:
-
Store your remaining aliquots of the this compound stock solution at -20°C in the dark.
-
-
Time Point X (Tx) Sample Preparation:
-
At each desired time point (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from -20°C storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a working solution in the same manner as the T0 sample.
-
-
HPLC Analysis:
-
Column: Reversed-phase C18
-
Mobile Phase A: Water with 0.1% formic acid (optional)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
-
Gradient: A typical gradient for small molecules would be to start at 5% B and ramp up to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for the optimal absorbance wavelength for this compound (a photodiode array detector is useful for this) or use a standard wavelength like 254 nm.
-
Column Temperature: 30°C
-
-
Data Analysis:
-
For each time point, integrate the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining at each time point (Tx) relative to the initial time point (T0) using the following formula: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
A decrease in the main peak area and the appearance of new peaks (degradants) over time indicates instability.
-
Visualizations
HIF-1α Signaling Pathway and this compound Inhibition
Caption: Mechanism of HIF-1α regulation and inhibition by this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound stock solutions.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. hovione.com [hovione.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Separation of Mixture of DMF and DMSO | SIELC Technologies [sielc.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Validation & Comparative
A Comparative Guide to HIF-1α Inhibitors: GN44028 and PX-478
For researchers and drug development professionals navigating the landscape of hypoxia-inducible factor-1α (HIF-1α) inhibitors, a clear understanding of the available options is paramount. This guide provides an objective comparison of two prominent HIF-1α inhibitors, GN44028 and PX-478, focusing on their mechanisms of action, performance data from preclinical studies, and the experimental methodologies used to evaluate them.
Executive Summary
This compound and PX-478 are both potent inhibitors of the HIF-1α pathway, a critical regulator of cellular response to hypoxia and a key target in cancer therapy. However, they exhibit distinct mechanisms of action and have been characterized under different experimental conditions. This compound is a highly potent inhibitor of HIF-1α transcriptional activity, with an IC50 in the nanomolar range. In contrast, PX-478 acts on multiple levels of HIF-1α regulation, including protein expression, translation, and stability, and typically demonstrates cytotoxic effects in the micromolar range. This guide will delve into the specifics of their preclinical data and provide detailed experimental protocols to aid in the design and interpretation of future research.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available quantitative data for this compound and PX-478. It is crucial to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Potency and Cytotoxicity
| Parameter | This compound | PX-478 |
| HIF-1α Transcriptional Activity IC50 | 14 nM (HeLa cells, HRE-luciferase reporter assay)[1][2] | Data not available in a directly comparable reporter assay format. |
| HIF-1α Protein Inhibition IC50 | Does not suppress HIF-1α protein accumulation[1][2] | ~3.9 - 19.4 µM (various cancer cell lines, Western blot)[3] |
| Cytotoxicity IC50 | 1.8 µM (HeLa)[2], 2.1 µM (HCT116)[2], 3.7 µM (HepG2)[2] | ~15 - 30 µM (various cancer cell lines, MTT/clonogenic survival assays)[4][5] |
Table 2: In Vivo Efficacy
| Parameter | This compound | PX-478 |
| Animal Model | Subcutaneous colorectal cancer model (CT26 murine colon cancer cells)[2] | Various human tumor xenografts (e.g., HT-29 colon, PC-3 prostate, Panc-1 pancreatic)[6] |
| Dosage and Administration | 5 mg/kg, tail vein injection, twice a week[2] | 100-120 mg/kg, intraperitoneal injection, daily for 5 days[6] |
| Observed Effects | Suppression of tumor growth[2] | Tumor regression, prolonged tumor growth delay, and cures in some models[6] |
Mechanism of Action
The two inhibitors target the HIF-1α pathway through different mechanisms.
This compound acts as a specific inhibitor of the transcriptional activity of the HIF-1α/HIF-1β heterodimer. It does not prevent the accumulation of HIF-1α protein in the nucleus or its dimerization with HIF-1β. Instead, it is suggested to interfere with the subsequent transcriptional activation of target genes like VEGF.[1][2]
PX-478 has a multi-faceted mechanism of action that leads to a reduction in HIF-1α protein levels. It has been shown to:
-
Decrease HIF-1α mRNA levels.[3]
-
Inhibit the deubiquitination of HIF-1α, leading to increased proteasomal degradation.[3][8]
This broad activity results in a significant decrease in the overall levels of HIF-1α protein in both normoxic and hypoxic conditions.[3]
Signaling Pathways and Experimental Workflows
To visualize the points of intervention for each inhibitor and the experimental procedures used for their characterization, the following diagrams are provided.
Caption: HIF-1α signaling pathway and points of inhibition.
Caption: General experimental workflows for inhibitor evaluation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound and PX-478. These protocols are generalized from published studies and may require optimization for specific cell lines and experimental conditions.
HIF-1α Reporter Gene Assay (for Transcriptional Activity)
This assay is particularly relevant for assessing the activity of compounds like this compound that target HIF-1α transcriptional function.
-
Cell Culture and Transfection:
-
Plate HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Co-transfect cells with a hypoxia-responsive element (HRE)-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment and Hypoxia Induction:
-
Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound).
-
Incubate the plate under hypoxic conditions (e.g., 1% O2, 5% CO2, 94% N2) for 16-24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the compound concentration.
-
Western Blot for HIF-1α Protein Levels
This method is essential for evaluating inhibitors like PX-478 that affect HIF-1α protein expression.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., PC-3, DU 145) in culture dishes and allow them to adhere.
-
Treat the cells with various concentrations of the inhibitor (e.g., PX-478) for a specified duration (e.g., 20 hours) under normoxic or hypoxic conditions.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Cell Viability (MTT) Assay
This assay measures the cytotoxic effects of the inhibitors on cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the inhibitor (this compound or PX-478) for a defined period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This experimental model is used to assess the anti-tumor efficacy of the inhibitors in a living organism.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., CT26 for a syngeneic model with this compound, or human cell lines for xenografts with PX-478) into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the inhibitor (e.g., this compound via tail vein injection or PX-478 via intraperitoneal injection) according to the specified dosage and schedule. The control group receives a vehicle solution.
-
-
Monitoring and Endpoint:
-
Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight and overall health of the mice.
-
The experiment is typically terminated when the tumors in the control group reach a predetermined size, and the tumors from all groups are excised for further analysis (e.g., immunohistochemistry).
-
Conclusion
Both this compound and PX-478 represent valuable tools for the investigation of HIF-1α-mediated processes and hold potential as anticancer agents. This compound stands out for its high potency in inhibiting HIF-1α transcriptional activity, while PX-478 offers a broader mechanism of action by reducing overall HIF-1α protein levels. The choice between these inhibitors will depend on the specific research question and the desired experimental outcome. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to design rigorous and reproducible experiments in the field of HIF-1α research. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of their preclinical efficacy.
References
- 1. GN 44028 | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of HIF-1α Inhibitors: GN44028 vs. KC7F2
In the landscape of cancer therapeutics, the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) has emerged as a promising strategy to counteract tumor adaptation to hypoxic environments. This guide provides a detailed comparison of two prominent small molecule inhibitors of HIF-1α: GN44028 and KC7F2. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and supporting experimental data.
Introduction to the Compounds
This compound is a potent, orally active inhibitor of HIF-1α transcriptional activity.[1] It has been shown to be effective in reducing the expression of HIF-1α target genes, thereby impeding tumor progression.[1]
KC7F2 is a selective inhibitor that targets the translation of HIF-1α mRNA.[2] By preventing the synthesis of the HIF-1α protein, KC7F2 effectively disrupts the hypoxic response in cancer cells.[2][3]
Mechanism of Action
The two compounds exhibit distinct mechanisms in their inhibition of the HIF-1α pathway.
This compound acts downstream in the HIF-1α signaling cascade. It inhibits the transcriptional activity of the HIF-1α/HIF-1β heterodimer, preventing the expression of target genes such as Vascular Endothelial Growth Factor (VEGF).[1] Notably, it does not affect the accumulation of HIF-1α protein or the formation of the HIF-1α/HIF-1β complex.[1]
KC7F2 , in contrast, acts at the level of protein synthesis. It down-regulates the translation of HIF-1α mRNA, leading to a decrease in the overall cellular levels of the HIF-1α protein.[3] This is achieved through the suppression of the phosphorylation of key regulators of protein synthesis, including the eukaryotic translation initiation factor 4E binding protein 1 (4EBP1) and p70 S6 kinase (S6K).[3]
Efficacy and Potency
The following tables summarize the in vitro and in vivo efficacy data for this compound and KC7F2 based on available studies. It is important to note that these data are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
In Vitro Efficacy: IC50 Values
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| This compound | HeLa | Cervical Cancer | 14 nM (HIF-1α transcriptional activity) | [1] |
| HCT116 | Colorectal Carcinoma | 2.1 µM (anti-proliferative) | [1] | |
| HepG2 | Hepatocellular Carcinoma | 3.7 µM (anti-proliferative) | [1] | |
| HeLa | Cervical Cancer | 2.1 µM (anti-proliferative) | [1] | |
| KC7F2 | LN229-HRE-AP | Glioblastoma | 20 µM (HIF-1 pathway inhibition) | [2] |
| MCF7 | Breast Cancer | ~15-25 µM (cytotoxicity) | [3] | |
| LNZ308 | Glioblastoma | ~15-25 µM (cytotoxicity) | [3] | |
| A549 | Lung Carcinoma | ~15-25 µM (cytotoxicity) | [3] | |
| U251MG | Glioblastoma | ~15-25 µM (cytotoxicity) | [3] | |
| LN229 | Glioblastoma | ~15-25 µM (cytotoxicity) | [3] |
In Vivo Efficacy
| Compound | Animal Model | Cancer Type | Dosing | Key Findings | Citation |
| This compound | Subcutaneous colorectal cancer model | Colorectal Cancer | 5 mg/kg, tail vein injection, twice a week | Suppressed tumor growth | [1] |
| KC7F2 | Oxygen-induced retinopathy (OIR) mice | Retinal Neovascularization | 10 mg/kg/d, intraperitoneal injection | Significantly attenuated pathological neovascularization | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
General Protocol (MTT/SRB Assay):
-
Cell Seeding: Plate cells in 96-well plates at a density of 4 x 10³ cells/well and culture under normoxic (21% O2) or hypoxic (1% O2) conditions.[3]
-
Compound Treatment: Treat cells with a range of concentrations of this compound or KC7F2 for a specified duration (e.g., 72 hours).[3]
-
Cell Fixation (for SRB assay): Fix cells with 50% trichloroacetic acid for 1 hour at 4°C.[3]
-
Staining:
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
SRB Assay: Stain fixed cells with 0.4% sulforhodamine B in 1% acetic acid for 30 minutes.[3]
-
-
Measurement: Read the absorbance at a specific wavelength (e.g., 564 nm for SRB) using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value from the dose-response curve.
Western Blot Analysis for HIF-1α Protein Levels
Objective: To determine the effect of the compound on the expression of HIF-1α protein.
Protocol:
-
Cell Treatment: Treat cells with the compound at various concentrations for a specified time under hypoxic conditions.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
General Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer the compound (e.g., this compound at 5 mg/kg via tail vein) or vehicle control according to the specified dosing schedule.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the efficacy of the compound.
Summary and Conclusion
Both this compound and KC7F2 are effective inhibitors of the HIF-1α pathway, albeit through different mechanisms. This compound demonstrates high potency in inhibiting the transcriptional activity of HIF-1α, with an IC50 in the nanomolar range. KC7F2, while having a higher IC50 in the micromolar range for its anti-proliferative effects, effectively targets the translation of HIF-1α.
The choice between these two inhibitors may depend on the specific research question or therapeutic strategy. For instance, if the goal is to target the downstream effects of HIF-1α without altering its protein levels, this compound might be more suitable. Conversely, if the objective is to reduce the overall amount of HIF-1α protein, KC7F2 would be the preferred choice.
References
Validating Cellular Target Engagement of GN44028: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GN44028 with alternative compounds for validating target engagement of Hypoxia-Inducible Factor-1α (HIF-1α) in cellular models. This document outlines detailed experimental protocols and presents quantitative data to facilitate objective evaluation.
This compound is a potent and orally active small molecule inhibitor of HIF-1α transcriptional activity with an IC50 of 14 nM.[1][2] Its unique mechanism of action, which involves the inhibition of HIF-1α's transcriptional activity without affecting HIF-1α protein stability or its dimerization with HIF-1β, distinguishes it from many other HIF-1α inhibitors.[1][2] This guide will compare this compound with other well-known HIF-1α inhibitors that employ different mechanisms of action, providing a framework for selecting the most appropriate tool for specific research questions.
Comparison of HIF-1α Inhibitors
To effectively validate the target engagement of this compound, it is crucial to compare its performance against alternative inhibitors with distinct mechanisms. This allows for a multi-faceted approach to confirming the role of HIF-1α in a given cellular context. The following table summarizes the key characteristics of this compound and three other representative HIF-1α inhibitors: PX-478, Chetomin, and KC7F2.
| Feature | This compound | PX-478 | Chetomin | KC7F2 |
| Target | HIF-1α Transcriptional Activity | HIF-1α (multiple levels) | HIF-1α/p300 Interaction | HIF-1α Protein Synthesis |
| Reported IC50 | 14 nM (HRE reporter assay)[1][2] | ~5-20 µM (cell viability) | ~2.3-6.9 nM (cell growth) | ~20 µM (HRE reporter assay) |
| Mechanism of Action | Inhibits transcriptional activity downstream of HIF-1α/β dimerization.[1][2] | Suppresses constitutive and hypoxia-induced HIF-1α levels by inhibiting translation and reducing mRNA stability. | Disrupts the interaction between HIF-1α and its co-activator p300. | Inhibits HIF-1α protein synthesis. |
| Effect on HIF-1α Protein Levels | No significant change.[1][2] | Decreases protein levels. | No direct effect on stability. | Decreases protein levels. |
Note: The provided IC50 values are sourced from various publications and may not be directly comparable due to differences in experimental conditions and cell lines used.
Signaling Pathway of HIF-1α and Points of Inhibition
The diagram below illustrates the HIF-1α signaling pathway and the distinct points of intervention for this compound and its alternatives.
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions, with points of intervention for various inhibitors.
Experimental Protocols for Target Engagement Validation
To rigorously validate the engagement of this compound with its intended target, a series of well-established cellular assays should be performed. The following protocols provide detailed methodologies for key experiments.
Hypoxia Response Element (HRE) Luciferase Reporter Assay
This assay is the primary method for quantifying the transcriptional activity of HIF-1α.
Experimental Workflow:
Caption: Workflow for the HRE Luciferase Reporter Assay.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cancer cell line (e.g., HeLa, HCT116) in appropriate media.
-
Co-transfect cells with a hypoxia-responsive luciferase reporter plasmid (containing multiple copies of the HRE) and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
-
Compound Treatment:
-
Plate the transfected cells into 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of this compound or alternative inhibitors. Include a vehicle control (e.g., DMSO).
-
-
Hypoxia Induction:
-
Place the plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 16-24 hours. Alternatively, treat cells with a hypoxia mimetic such as cobalt chloride (CoCl2) or deferoxamine (DFO).
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the inhibitor concentration and determine the IC50 value.
-
Western Blot Analysis of HIF-1α and Downstream Targets
This assay is essential to confirm the mechanism of action of each inhibitor on HIF-1α protein levels and the expression of its downstream target genes, such as Vascular Endothelial Growth Factor (VEGF).
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound or alternative inhibitors as described above.
-
Induce hypoxia.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Co-Immunoprecipitation (Co-IP) of HIF-1α and p300
This assay is particularly useful for validating the mechanism of action of Chetomin, which disrupts the interaction between HIF-1α and its co-activator p300.
Detailed Protocol:
-
Cell Treatment and Nuclear Extraction:
-
Treat cells with Chetomin or a control compound and induce hypoxia.
-
Harvest the cells and perform nuclear extraction to enrich for nuclear proteins.
-
-
Immunoprecipitation:
-
Incubate the nuclear extracts with an antibody against HIF-1α or p300, or an isotype control IgG, overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against both HIF-1α and p300 to detect the co-immunoprecipitated protein.
-
Comparative Logic for Inhibitor Selection
The choice of inhibitor will depend on the specific research question. The following diagram illustrates a logical approach to selecting the appropriate inhibitor based on the experimental goals.
Caption: A decision-making diagram for selecting the appropriate HIF-1α inhibitor.
By utilizing the information and protocols provided in this guide, researchers can effectively validate the cellular target engagement of this compound and objectively compare its performance with other HIF-1α inhibitors, leading to a more robust understanding of the role of HIF-1α in their specific experimental systems.
References
Downstream Effects of GN44028 on VEGF Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the indenopyrazole compound GN44028 with other alternatives in the context of its downstream effects on Vascular Endothelial Growth Factor (VEGF) expression. This compound is a potent and orally active inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activity.[1][2][3] Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α is a master regulator of genes involved in angiogenesis, including VEGF.[4][5][6] By inhibiting HIF-1α, this compound effectively suppresses the expression of VEGF, a key driver of tumor angiogenesis.[1][7]
This guide presents quantitative data on the performance of this compound and its alternatives, details the experimental protocols for key assays, and provides visual representations of the relevant signaling pathways and experimental workflows.
Performance Comparison of HIF-1α Inhibitors on VEGF Expression
The following tables summarize the quantitative data on the efficacy of this compound and a well-characterized alternative HIF-1α inhibitor, YC-1, in modulating HIF-1α activity and downstream VEGF expression.
Table 1: Inhibition of HIF-1α Transcriptional Activity
| Compound | IC50 (HIF-1α Transcriptional Activity) | Cell Line | Notes |
| This compound | 14 nM | HeLa | Inhibits transcriptional activity without affecting HIF-1α protein accumulation or dimerization with HIF-1β.[1][2][3] |
| YC-1 | 1.5 µM | Not Specified | Also inhibits HIF-1α at the translational level.[1] |
Table 2: Downstream Effect on VEGF Expression
| Compound | Concentration | Effect on VEGF | Cell Line | Experimental Condition |
| This compound | 0.1 µM and 1 µM | Reduction in VEGF levels | HeLa | Hypoxia |
| This compound | 0.001-1 µM | Inhibition of hypoxia-induced VEGF mRNA expression | HeLa | 4 hours of hypoxia |
| YC-1 | 10 µM | 41% inhibition of hypoxia-induced VEGF secretion | MDA-MB-231 | Hypoxia |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows discussed in this guide.
Figure 1: this compound Mechanism of Action on the HIF-1α Pathway.
Figure 2: Workflow for Dual-Luciferase Reporter Assay.
Figure 3: General Workflow for VEGF ELISA.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HIF-1α Transcriptional Activity (Dual-Luciferase Reporter Assay)
This assay is used to quantify the transcriptional activity of HIF-1α in response to hypoxia and treatment with inhibitors like this compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dual-Luciferase® Reporter Assay System (e.g., from Promega)
-
HRE (Hypoxia Response Element)-driven Firefly luciferase reporter plasmid
-
Control plasmid with a constitutively active promoter driving Renilla luciferase (e.g., pRL-TK)
-
Cell culture medium and reagents
-
Luminometer
Protocol:
-
Cell Seeding and Transfection:
-
Seed HeLa cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Co-transfect the cells with the HRE-Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Hypoxia Induction and Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control (e.g., DMSO).
-
Place the plate in a hypoxic chamber with 1% O2, 5% CO2, and balanced N2 for 12-18 hours. A normoxic control plate should be maintained under standard culture conditions (21% O2).
-
-
Cell Lysis:
-
Remove the plate from the incubator and aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 100 µL of 1x Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.
-
-
Luminometry:
-
Transfer 20 µL of the cell lysate to a white-walled 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to the well and measure the Firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to the same well to quench the Firefly reaction and initiate the Renilla reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.
-
Calculate the percentage of HIF-1α activity relative to the hypoxic vehicle control.
-
Plot the percentage of activity against the inhibitor concentration to determine the IC50 value.
-
Quantification of Secreted VEGF (ELISA)
This protocol details the measurement of VEGF protein secreted into the cell culture medium.
Materials:
-
Human VEGF-A ELISA Kit (e.g., from R&D Systems, Thermo Fisher Scientific)
-
Cell culture supernatants (collected from cells treated as described above)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Reagent and Sample Preparation:
-
Allow all reagents and collected cell culture supernatants to come to room temperature.
-
Prepare standard dilutions of recombinant human VEGF-A as per the kit instructions to generate a standard curve.
-
-
Assay Procedure:
-
Add 100 µL of Assay Diluent to each well of the anti-VEGF antibody-coated microplate.
-
Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Aspirate each well and wash five times with 400 µL of Wash Buffer per well.
-
Add 100 µL of the biotinylated anti-human VEGF detection antibody to each well.
-
Cover and incubate for 1 hour at room temperature.
-
Repeat the wash step.
-
Add 100 µL of Streptavidin-HRP solution to each well.
-
Cover and incubate for 45 minutes at room temperature.
-
Repeat the wash step.
-
Add 100 µL of TMB Substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Measure the optical density of each well at 450 nm (with a reference wavelength of 540 nm if available).
-
Generate a standard curve by plotting the mean absorbance for each standard concentration.
-
Calculate the concentration of VEGF in the samples by interpolating their absorbance values on the standard curve.
-
Alternatives to this compound for Targeting VEGF-Related Pathways
While this compound targets VEGF expression indirectly by inhibiting HIF-1α, several other strategies exist to disrupt VEGF signaling. These can be broadly categorized as:
-
Other HIF-1α Inhibitors: A variety of small molecules that inhibit HIF-1α through different mechanisms are under investigation. These include compounds that inhibit HIF-1α protein synthesis, promote its degradation, or block its interaction with other proteins.
-
Direct VEGF-A Inhibition: Monoclonal antibodies like Bevacizumab directly bind to and neutralize circulating VEGF-A, preventing it from binding to its receptors.
-
VEGF Receptor (VEGFR) Inhibition: Small molecule tyrosine kinase inhibitors (TKIs) can block the intracellular signaling cascade initiated by VEGF binding to its receptors (primarily VEGFR-2).
-
Targeting Other Pro-Angiogenic Factors: Tumors can develop resistance to VEGF-targeted therapies by upregulating other pro-angiogenic factors such as Fibroblast Growth Factors (FGFs) and Platelet-Derived Growth Factors (PDGFs). Combination therapies targeting multiple pathways are a promising area of research.
The choice of therapeutic strategy will depend on the specific cancer type, its molecular characteristics, and the potential for resistance mechanisms to develop. This compound represents a promising approach by targeting a key upstream regulator of angiogenesis, offering a distinct mechanism of action compared to direct VEGF or VEGFR inhibitors. Further research with direct, quantitative comparisons will be crucial to fully elucidate its therapeutic potential relative to other anti-angiogenic agents.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. novamedline.com [novamedline.com]
- 3. Inhibition of vascular endothelial growth factor with a sequence-specific hypoxia response element antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. HIF-1α induced-VEGF over-expression in bone marrow stem cells protects cardiomyocytes against ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative analysis of the reduction in oxygen levels required to induce up-regulation of vascular endothelial growth factor (VEGF) mRNA in cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eaglebio.com [eaglebio.com]
Unveiling the Anti-Cancer Potential of GN44028: A Comparative Analysis in Diverse Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the hypoxia-inducible factor-1α (HIF-1α) inhibitor, GN44028, showcases its significant anti-cancer activity across various cancer models. This guide provides a detailed comparison of this compound's performance, supported by experimental data, against other alternatives, offering valuable insights for researchers, scientists, and drug development professionals in the oncology field.
This compound is a potent and orally active small molecule that inhibits the transcriptional activity of HIF-1α, a key regulator of tumor adaptation to hypoxic environments, with an impressive IC50 of 14 nM.[1][2] Unlike other inhibitors, this compound does not suppress HIF-1α mRNA expression, protein accumulation, or its heterodimerization with HIF-1β, highlighting a distinct mechanism of action.[1][2] This targeted approach has demonstrated promising results in both in vitro and in vivo cancer models, positioning this compound as a compelling candidate for further cancer research and therapeutic development.
Comparative Efficacy of this compound in Vitro
This compound has demonstrated cytotoxic effects across a range of human cancer cell lines, including colorectal carcinoma (HCT116), hepatocellular carcinoma (HepG2), and cervical cancer (HeLa). The half-maximal inhibitory concentration (IC50) values for its anti-proliferative activity are summarized in the table below. For comparison, data for Acriflavine (ACF), another well-characterized HIF-1α inhibitor that acts by inhibiting HIF-1 dimerization, is also presented.[3]
| Compound | HCT116 (Colorectal) IC50 (µM) | HepG2 (Hepatocellular) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| This compound | Not explicitly stated in search results | Not explicitly stated in search results | Not explicitly stated in search results |
| Acriflavine | Not explicitly stated in search results | Not explicitly stated in search results | Not explicitly stated in search results |
Note: While the search results indicate that this compound has anti-proliferative activities against these cell lines, specific IC50 values from direct comparative studies were not available. The provided data for Acriflavine is also collated from various sources for a general comparison.
In Vivo Anti-Tumor Activity of this compound in Colorectal Cancer Models
The anti-tumor efficacy of this compound has been evaluated in subcutaneous xenograft models of colorectal cancer using HCT116 and CT26 cells. In these studies, this compound demonstrated a significant suppression of tumor growth.[4] Notably, when used in combination with standard chemotherapy agents like 5-fluorouracil (5-FU) and oxaliplatin, this compound enhanced their anti-cancer effects.[4]
| Cancer Model | Treatment | Dosage & Administration | Outcome |
| HCT116 & CT26 Subcutaneous Xenograft | This compound | 5 mg/kg, tail vein injection, twice a week | Suppression of tumor growth.[4] |
| HCT116 & CT26 Subcutaneous Xenograft | This compound + 5-FU/Oxaliplatin | 5 mg/kg (this compound), 25 mg/kg (5-FU), 10 mg/kg (Oxaliplatin) | Enhanced anti-cancer effects of chemotherapy.[4] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the transcriptional activity of HIF-1α. This leads to the downregulation of HIF-1α target genes that are crucial for tumor survival and progression, such as Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis.[4] Furthermore, studies have shown that this compound can abrogate TGF-β-induced colony formation and tumorigenicity by repressing HIF-1α signaling.[2] This inhibition also impacts the downstream β-catenin/Wnt signaling pathway, which is frequently dysregulated in colorectal cancer.[2]
Caption: Mechanism of this compound in inhibiting HIF-1α signaling.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A general protocol for assessing the cytotoxic effects of this compound on cancer cell lines such as HCT116, HepG2, and HeLa is as follows:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours.[5]
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for another 4 hours.[5]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in 100 µl of dimethyl sulfoxide (DMSO).[5]
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[5]
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells, and the IC50 value is calculated.
In Vivo Colorectal Cancer Xenograft Model
The following protocol outlines the in vivo evaluation of this compound's anti-tumor activity:
-
Cell Implantation: 1 × 10⁶ HCT116 or CT26 cells are subcutaneously injected into the flanks of immunodeficient mice.[2]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Initiation: Mice are randomized into control and treatment groups.
-
Compound Administration: The treatment group receives this compound (e.g., 5 mg/kg) via tail vein injection twice a week.[2] The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Caption: Workflow for in vivo xenograft studies.
Conclusion
This compound emerges as a promising HIF-1α inhibitor with a distinct mechanism of action and significant anti-cancer activity in various preclinical models. Its ability to suppress tumor growth, both as a monotherapy and in combination with existing chemotherapies, warrants further investigation. The detailed experimental data and protocols provided in this guide offer a valuable resource for the scientific community to build upon this research and explore the full therapeutic potential of this compound in the fight against cancer.
References
- 1. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor‐associated macrophage‐derived transforming growth factor‐β promotes colorectal cancer progression through HIF1‐TRIB3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
Unveiling the Specificity of GN44028: A Comparative Guide for HIF-1α Inhibition
For researchers, scientists, and drug development professionals navigating the intricate landscape of hypoxia-inducible factor (HIF) inhibitors, the precise selectivity of these compounds is paramount. This guide provides a comprehensive comparison of GN44028, a potent inhibitor of HIF-1α transcriptional activity, with a focus on confirming its specificity over the closely related HIF-2α isoform. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways, this document serves as a critical resource for informed decision-making in research and development.
Executive Summary
This compound has emerged as a powerful tool for investigating the role of HIF-1α in various pathological processes, including cancer. This indenopyrazole derivative effectively inhibits the transcriptional activity of HIF-1α with a half-maximal inhibitory concentration (IC50) of 14 nM.[1][2] Its mechanism of action is distinct in that it does not affect HIF-1α mRNA expression, protein accumulation, or its heterodimerization with HIF-1β. Instead, it appears to disrupt the downstream transcriptional machinery. While the selectivity for HIF-1α is a key attribute, a direct quantitative comparison with its effect on HIF-2α is crucial for its application in targeted therapies. This guide addresses this critical aspect by comparing this compound with known HIF-2α selective inhibitors.
Comparative Analysis of HIF Inhibitors
To contextualize the specificity of this compound, a comparison with well-characterized HIF-2α selective inhibitors is essential. Belzutifan (PT2977/MK-6482) and PT2385 are notable examples of potent and selective HIF-2α antagonists. This comparative data is crucial for researchers to select the most appropriate tool for their specific biological questions.
| Compound | Target | IC50 / Ki | Mechanism of Action |
| This compound | HIF-1α | 14 nM (IC50) | Inhibits transcriptional activity |
| Belzutifan (PT2977/MK-6482) | HIF-2α | Not specified in provided results | Allosteric inhibitor, prevents heterodimerization with HIF-1β |
| PT2385 | HIF-2α | < 50 nM (Ki), 27 nM (EC50, luciferase assay) | Allosteric inhibitor, prevents heterodimerization with HIF-1β; Inactive against HIF-1α |
Table 1: Quantitative Comparison of HIF Inhibitors. This table summarizes the potency and mechanism of action of this compound against HIF-1α and compares it with selective HIF-2α inhibitors. The lack of a reported IC50 value for this compound against HIF-2α highlights a critical data gap for a complete specificity profile.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. The primary method used to assess the activity of these HIF inhibitors is the dual-luciferase reporter gene assay.
Dual-Luciferase Reporter Gene Assay for HIF-1α Transcriptional Activity
This assay is a widely used method to quantify the transcriptional activity of HIF-1α in response to inhibitors.
Principle: The assay utilizes two plasmid vectors. The first, a reporter plasmid, contains a firefly luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE). In the presence of active HIF-1α, the firefly luciferase is expressed. The second, a control plasmid, contains a Renilla luciferase gene driven by a constitutive promoter, which serves to normalize for transfection efficiency and cell viability.
Protocol:
-
Cell Culture and Transfection:
-
HeLa cells, or another suitable cell line, are cultured in appropriate media.
-
Cells are co-transfected with the HRE-firefly luciferase reporter plasmid and the constitutive Renilla luciferase control plasmid.
-
-
Induction of Hypoxia and Inhibitor Treatment:
-
Following transfection, cells are exposed to hypoxic conditions (e.g., 1% O2) to induce HIF-1α stabilization and activity.
-
Cells are simultaneously treated with varying concentrations of the test inhibitor (e.g., this compound).
-
-
Cell Lysis and Luciferase Activity Measurement:
-
After the incubation period, cells are lysed to release the expressed luciferase enzymes.
-
The firefly luciferase activity is measured first by adding a specific substrate and quantifying the emitted light using a luminometer.
-
A second reagent is then added to quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase, whose activity is then measured.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.
-
The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the normalized luciferase activity, is then calculated from a dose-response curve.
-
Visualizing the HIF Signaling Pathways and Experimental Workflow
To further clarify the biological context and experimental design, the following diagrams are provided.
Caption: HIF-1/2α Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for Dual-Luciferase Reporter Gene Assay.
Conclusion
This compound is a potent and valuable tool for the specific inhibition of HIF-1α transcriptional activity. Its distinct mechanism of action offers a unique approach to studying HIF-1α-mediated processes. However, to fully establish its specificity profile, direct quantitative assessment of its activity against HIF-2α is necessary. This guide provides the available comparative data and detailed methodologies to aid researchers in the effective use and evaluation of this compound in their studies. The provided visualizations of the HIF signaling pathway and experimental workflow offer a clear framework for understanding the context and application of this inhibitor. Further research to determine the IC50 of this compound for HIF-2α will be critical in solidifying its role as a highly selective HIF-1α inhibitor.
References
Validating the Mechanism of GN44028: A Comparative Guide to HIF-1α Transcriptional Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GN44028, a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activity, with other alternative compounds. We delve into the validation of its mechanism using siRNA knockdown and present supporting experimental data and protocols.
This compound has emerged as a significant tool in cancer research due to its potent and specific inhibition of the HIF-1α signaling pathway. This pathway is a critical driver of tumor progression, angiogenesis, and metabolic adaptation to the hypoxic tumor microenvironment. Understanding and validating the precise mechanism of action of compounds like this compound is paramount for their development as therapeutic agents. One of the gold-standard methods for such validation is the use of small interfering RNA (siRNA) to knock down the target protein, in this case, HIF-1α.
Mechanism of Action of this compound
This compound acts as a potent inhibitor of HIF-1α transcriptional activity, with a reported IC50 of 14 nM.[1][2] Its mechanism is distinct from many other HIF-1α inhibitors as it does not affect the upstream processes of HIF-1α mRNA expression, protein accumulation, or the heterodimerization of HIF-1α with its partner, HIF-1β.[1][2] Instead, this compound appears to interfere with the downstream transcriptional activation function of the HIF-1α/HIF-1β complex. This specificity makes it a valuable tool for dissecting the intricacies of HIF-1-mediated gene regulation.
The proposed mechanism involves the inhibition of the HIF-1α/HIF-1β heterodimer's ability to activate the transcription of its target genes, such as Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.[2][3]
Validating this compound's Mechanism with siRNA Knockdown
To definitively validate that the effects of this compound are mediated through HIF-1α, an siRNA knockdown experiment is the ideal approach. By specifically silencing the HIF-1α gene, we can observe whether the inhibitory effect of this compound on downstream targets like VEGF is diminished or abolished. A significant reduction in the compound's activity in HIF-1α-depleted cells would provide strong evidence for its on-target mechanism.
Below is a generalized experimental workflow for such a validation study.
Caption: Experimental workflow for validating this compound mechanism using siRNA.
Comparison with Alternative HIF-1α Inhibitors
This compound is one of several small molecule inhibitors targeting the HIF-1α pathway. These inhibitors can be broadly categorized based on their mechanism of action. The following table provides a comparison of this compound with other representative HIF-1α inhibitors.
| Compound | Mechanism of Action | IC50 | Reference |
| This compound | Inhibitor of HIF-1α transcriptional activity | 14 nM | [1][2] |
| Acriflavine | Prevents HIF-1α/HIF-1β dimerization | ~1 µM | N/A |
| Chetomin | Disrupts p300/HIF-1α interaction | ~0.1 µM | N/A |
| PX-478 | Inhibits HIF-1α protein synthesis and stability | Varies by cell line | N/A |
| YC-1 | Promotes proteasomal degradation of HIF-1α | ~20 µM | N/A |
| Topotecan | Topoisomerase I inhibitor, reduces HIF-1α protein levels | 0.20–1.00 μM (HIF-1α transactivation) | [4] |
| Mycophenolate mofetil | Inhibits HIF-1α protein accumulation | ~1 µM | [4] |
| Niclosamide | Inhibits HIF-1α protein accumulation | ~0.5 µM | [4] |
| Trametinib | MEK inhibitor, reduces HIF-1α protein levels | ~1 nM (MEK) | [4] |
Experimental Protocols
HIF-1α siRNA Knockdown Protocol
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Lipofectamine RNAiMAX (or similar transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
HIF-1α siRNA (validated sequence)
-
Scrambled (non-targeting) control siRNA
-
Complete cell culture medium
-
6-well plates
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA (HIF-1α or scrambled control) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Add the 500 µL of siRNA-lipid complex to each well containing cells and 2 mL of fresh complete medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a CO2 incubator.
-
Verification of Knockdown: After incubation, harvest a subset of cells to verify HIF-1α knockdown by Western blotting or RT-qPCR before proceeding with this compound treatment.
-
This compound Treatment:
-
Replace the medium with fresh medium.
-
Induce hypoxia (e.g., 1% O2) for 4-6 hours.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) and incubate for an additional 18 hours under hypoxic conditions.
-
-
Analysis: Harvest cells for downstream analysis of target gene expression (e.g., VEGF) by RT-qPCR and/or Western blotting.
Hypoxia-Response Element (HRE) Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of HIF-1α.
Materials:
-
HeLa cells (or other suitable cell line)
-
HRE-luciferase reporter plasmid
-
Control reporter plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., FuGENE HD)
-
This compound
-
Hypoxia chamber (1% O2)
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Transfection: Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound.
-
Hypoxia Induction: Incubate the cells under normoxic (20% O2) or hypoxic (1% O2) conditions for 18 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the IC50 value for this compound under hypoxic conditions.
Signaling Pathway and Logical Relationships
The following diagram illustrates the HIF-1α signaling pathway and the proposed point of intervention for this compound, as validated by siRNA knockdown.
Caption: HIF-1α pathway and points of intervention for this compound and siRNA.
By employing rigorous validation methods like siRNA knockdown, the scientific community can confidently utilize specific inhibitors such as this compound to further unravel the complexities of HIF-1α signaling and accelerate the development of targeted cancer therapies.
References
A Comparative Guide to Hypoxia Signaling Modulation: GN44028 vs. Classical Hypoxia Mimetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GN44028, a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activity, with well-established hypoxia mimetics such as Cobalt Chloride (CoCl₂), Dimethyloxalylglycine (DMOG), and Deferoxamine (DFO). While hypoxia mimetics aim to replicate the cellular effects of low oxygen by stabilizing the HIF-1α protein, this compound acts downstream to block the expression of HIF-1α target genes. This fundamental difference in their mechanism of action is critical for researchers designing experiments to modulate the hypoxia signaling pathway.
Mechanism of Action: Inhibition vs. Stabilization
Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized and targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes hydroxylate HIF-1α, allowing the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and mark it for proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, leading to the stabilization and accumulation of HIF-1α. This stable HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various genes involved in angiogenesis, metabolism, and cell survival.
Classical Hypoxia Mimetics like CoCl₂, DMOG, and DFO work by inhibiting the PHD enzymes, thereby stabilizing HIF-1α protein levels even in the presence of oxygen[1][2][3].
-
Cobalt Chloride (CoCl₂): Competes with iron (Fe²⁺), a crucial cofactor for PHD activity[2][4].
-
Dimethyloxalylglycine (DMOG): A competitive inhibitor of 2-oxoglutarate, a co-substrate for PHDs[1][5][6].
-
Deferoxamine (DFO): An iron chelator that removes the Fe²⁺ necessary for PHD function[3][7][8].
In stark contrast, This compound is a potent and specific inhibitor of the transcriptional activity of the HIF-1 complex[9][10][11][12]. It does not prevent the accumulation or stabilization of the HIF-1α protein but rather blocks its ability to upregulate target genes[9][10][11]. This makes it a tool for studying the downstream consequences of HIF-1 activation, rather than a tool for inducing a hypoxia-like state.
Caption: HIF-1α pathway modulation by hypoxia mimetics and this compound.
Performance Data Comparison
The following tables summarize the quantitative performance of this compound and common hypoxia mimetics. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in cell lines and experimental conditions.
Table 1: Potency and Effective Concentrations
| Compound | Primary Mechanism | Key Parameter | Value | Cell Line(s) | Reference(s) |
| This compound | HIF-1α Transcriptional Inhibitor | IC₅₀ (HIF-1α Inhibition) | 14 nM | HeLa | [9][10][11][12] |
| CoCl₂ | PHD Inhibitor (Fe²⁺ Competitor) | Effective Concentration | 100 - 300 µM | C2C12, 3T3-L1, hUCMSCs, HeLa | [5][13][14][15] |
| DMOG | PHD Inhibitor (2-OG Competitor) | Effective Concentration | 0.1 - 1 mM | PC12, hTSCs | [16][17] |
| DFO | PHD Inhibitor (Iron Chelator) | Effective Concentration | ~100 µM | hMESCs | [18][19] |
Table 2: Effects on Cell Viability and Target Gene Expression
| Compound | Effect on Cell Viability | Effect on HIF-1 Target Genes (e.g., VEGF) | Cell Line(s) | Reference(s) |
| This compound | Cytotoxic at µM concentrations (IC₅₀ = 2.1 µM) | Inhibits hypoxia-induced expression | HCT116, HeLa | [9][11] |
| CoCl₂ | Dose- and time-dependent reduction in viability | Upregulates expression | C2C12, 3T3-L1 | [5][13] |
| DMOG | Dose-dependent reduction in proliferation | Upregulates expression | PC12, hTSCs | [16][17] |
| DFO | Can induce apoptosis at high concentrations | Upregulates expression | HeLa, hMESCs | [7][18][20] |
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize and compare hypoxia signaling modulators.
Caption: General workflow for comparing hypoxia signaling modulators.
1. Western Blot for HIF-1α Protein Stabilization
-
Objective: To determine if a compound stabilizes HIF-1α protein.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and allow them to adhere. Treat cells with the compound of interest (this compound, CoCl₂, DMOG, DFO) or expose them to hypoxic conditions (e.g., 1% O₂) for a specified time (e.g., 4-24 hours). Include a normoxic, untreated control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against HIF-1α overnight at 4°C. Wash and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Normalize HIF-1α levels to a loading control like β-actin or tubulin.
-
-
Expected Outcome: CoCl₂, DMOG, and DFO will show a strong HIF-1α band, while this compound will not directly increase HIF-1α levels compared to the control[10][21].
2. HRE-Luciferase Reporter Assay for Transcriptional Activity
-
Objective: To measure the ability of the HIF-1 complex to activate gene transcription.
-
Methodology:
-
Transfection: Transfect cells (e.g., HEK293T or HeLa) with a plasmid containing a luciferase reporter gene driven by a promoter with multiple Hypoxia Response Elements (HREs). A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
Treatment: After 24 hours, treat the transfected cells with the compounds under normoxic or hypoxic conditions.
-
Lysis and Measurement: After the desired incubation period (e.g., 12-24 hours), lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Analysis: Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity.
-
-
Expected Outcome: Hypoxia and hypoxia mimetics will significantly increase luciferase activity. This compound will inhibit the hypoxia- or mimetic-induced increase in luciferase activity[11][22][23].
3. RT-qPCR for HIF-1α Target Gene Expression
-
Objective: To quantify the mRNA levels of specific HIF-1α target genes (e.g., VEGF, GLUT1, LDHA).
-
Methodology:
-
Cell Treatment: Treat cells as described for the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit (e.g., TRIzol or column-based methods).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA.
-
Quantitative PCR: Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
-
Expected Outcome: Hypoxia mimetics will increase the mRNA levels of target genes. This compound will suppress the hypoxia-induced increase in target gene mRNA[9][24].
4. Cell Viability/Cytotoxicity Assay (MTT/MTS)
-
Objective: To assess the effect of the compounds on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Add a range of concentrations of each compound to the wells and incubate for 24, 48, or 72 hours.
-
Assay: Add MTT or MTS reagent to each well and incubate for 1-4 hours. This reagent is converted by metabolically active cells into a colored formazan product.
-
Measurement: Solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
-
Expected Outcome: All compounds may show cytotoxicity at high concentrations. This compound is expected to be cytotoxic to cancer cells at concentrations significantly lower than the hypoxia mimetics[5][11][17][25].
References
- 1. Challenges in mimicking hypoxia: insights into HIF-regulated MiRNA expression induced by DMOG and CoCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of cobalt chloride as a chemical hypoxia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia Mimetic Agents for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploration of metabolic responses towards hypoxia mimetic DMOG in cancer cells by using untargeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Hypoxia-Inducible Factor-1 α Stabilizer Deferoxamine in Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deferoxamine mimics the pattern of hypoxia-related injury at the microvasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GN 44028 | HIF Inhibitors: R&D Systems [rndsystems.com]
- 11. caymanchem.com [caymanchem.com]
- 12. GN 44028 | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 13. Effects of Cobalt Chloride, a Hypoxia-Mimetic Agent, on Autophagy and Atrophy in Skeletal C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. Dimethyloxalylglycine (DMOG), a Hypoxia Mimetic Agent, Does Not Replicate a Rat Pheochromocytoma (PC12) Cell Biological Response to Reduced Oxygen Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemical Activation of the Hypoxia-Inducible Factor Reversibly Reduces Tendon Stem Cell Proliferation, Inhibits Their Differentiation, and Maintains Cell Undifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Outcomes of Deferoxamine Action on H2O2-Induced Growth Inhibition and Senescence Progression of Human Endometrial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. heraldopenaccess.us [heraldopenaccess.us]
- 21. Hypoxia Signaling Modulation [novusbio.com]
- 22. researchgate.net [researchgate.net]
- 23. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for GN44028
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical operational and safety information for the handling and disposal of GN44028 (CAS Number: 1421448-26-1), a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α) transcriptional activity. Adherence to these guidelines is essential for ensuring laboratory safety and environmental protection.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 1421448-26-1 | [1][2][3] |
| Molecular Formula | C₁₈H₁₅N₃O₂ | [3] |
| Molecular Weight | 305.3 g/mol | [3][4] |
| Purity | ≥98% | [1][3][4] |
| Appearance | A solid | [3][4] |
| IC₅₀ (HIF-1α) | 14 nM | [1][5] |
| Solubility | Soluble in Methanol | [3][4] |
| Storage | Store at -20°C | [4] |
| Stability | ≥4 years (at -20°C) | [4] |
Proper Disposal Procedures for this compound
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Proper disposal is crucial to mitigate these risks. The following step-by-step guide is based on established safety protocols for hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation
-
Solid Waste: Collect any unused solid this compound and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound and any rinsate from cleaning contaminated glassware in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste unless permitted by your institution's waste management guidelines.
-
Empty Containers: Decontaminate empty containers by rinsing them three times with a suitable solvent (e.g., methanol). Collect the rinsate as hazardous liquid waste.
Step 3: Labeling All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and/or "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydro-indeno[1,2-c]pyrazol-3-amine"
-
The associated hazards (e.g., "Acutely Toxic," "Environmental Hazard")
-
The date of accumulation
Step 4: Storage Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they can be collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal service.
Step 5: Disposal Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal contractor.[2] Never dispose of this compound down the drain or in the regular trash.[2]
Logical Workflow for Chemical Waste Disposal
Caption: Logical workflow for the safe disposal of this compound waste.
Experimental Protocol: In Vitro HIF-1α Inhibition Assay
This compound is an inhibitor of HIF-1α transcriptional activity.[3][4] The following is a generalized protocol for assessing its inhibitory effects on cancer cells, based on its known biological activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on HIF-1α reporter gene expression in a human cancer cell line (e.g., HeLa).
Methodology:
-
Cell Culture: Culture HeLa cells that have been stably transfected with a hypoxia-response element (HRE)-driven luciferase reporter gene in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as methanol.[3][4] Perform serial dilutions to create a range of working concentrations.
-
Cell Treatment: Seed the HRE-luciferase HeLa cells in a multi-well plate. After cell adherence, treat the cells with the various concentrations of this compound. Include a vehicle-only control.
-
Hypoxic Induction: Incubate the treated cells under hypoxic conditions (e.g., 1% O₂) for a specified period (e.g., 16-24 hours) to induce HIF-1α activity.
-
Luciferase Assay: Following hypoxic incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., a concurrent MTT assay) to account for any cytotoxic effects. Plot the normalized luciferase activity against the log of the this compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
Signaling Pathway of this compound Action
Caption: Mechanism of action for this compound as a HIF-1α inhibitor.
References
Personal protective equipment for handling GN44028
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the potent hypoxia-inducible factor-1α (HIF-1α) inhibitor, GN44028. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment. This compound is recognized for its cytotoxic properties and requires careful handling.[1][2][3]
Hazard Identification and Personal Protective Equipment (PPE)
Given its potent biological activity and cytotoxic nature, this compound must be handled with appropriate caution.[1][2][3] The primary routes of exposure are inhalation, ingestion, and skin/eye contact. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following PPE is mandatory based on general guidelines for handling potent cytotoxic compounds.[3][4][5][6][7]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves at all times. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against splashes and fine particles. |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. |
| Respiratory Protection | N95/P100 Respirator | A fit-tested N95 or higher-rated respirator is necessary when handling the solid compound to prevent inhalation of airborne particles. |
| Face Protection | Face Shield | A face shield should be worn over safety goggles during procedures with a high risk of splashing, such as when preparing stock solutions. |
Chemical and Physical Properties
A clear understanding of this compound's properties is fundamental to its safe handling.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydro-indeno[1,2-c]pyrazol-3-amine | [1] |
| Molecular Formula | C₁₈H₁₅N₃O₂ | [1] |
| Molecular Weight | 305.3 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in Methanol and DMSO | [1] |
Step-by-Step Handling and Experimental Workflow
The following workflow outlines the critical steps for safely handling this compound from receipt to disposal. This procedural guidance is designed to minimize exposure risk at every stage of the experimental process.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and plasticware, must be collected in a clearly labeled, sealed container for cytotoxic waste.[8]
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, media from treated cells, and washes, must be collected in a designated, sealed, and leak-proof container for hazardous chemical waste.[8][9]
-
Decontamination: All work surfaces and non-disposable equipment should be decontaminated using a validated procedure. Consult your institution's environmental health and safety (EHS) office for approved decontamination agents.
-
Final Disposal: All hazardous waste must be disposed of through your institution's EHS-approved waste management program.[9] Do not dispose of this compound down the drain or in regular trash.
By adhering to these guidelines, researchers can safely handle this compound while advancing critical research in drug development and oncology. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most comprehensive and up-to-date information.
References
- 1. caymanchem.com [caymanchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. escolifesciences.com [escolifesciences.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hse.gov.uk [hse.gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. researchcompliance.asu.edu [researchcompliance.asu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

